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  • Product: 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile
  • CAS: 112799-20-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

An In-Depth Technical Guide to the NMR Structural Elucidation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Executive Summary 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS: 112799-20-9), also known as 4-(pyrrolidin-1-yl)tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Structural Elucidation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Executive Summary

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS: 112799-20-9), also known as 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, is a structurally constrained heterocyclic building block. It is frequently utilized in medicinal chemistry as a critical intermediate in the synthesis of neurokinin antagonists and highly potent Factor Xa (FXa) inhibitors[1]. Because the molecule features a quaternary stereocenter (C4) crowded by an oxane ring, a pyrrolidine moiety, and a nitrile group, precise structural characterization is paramount.

This whitepaper provides a comprehensive framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By combining empirical additivity rules with advanced 2D NMR methodologies, this guide empowers researchers to confidently assign complex chemical shifts and validate synthetic outcomes.

Structural Analysis & Causality of Chemical Shifts

The accurate assignment of NMR signals requires a deep understanding of the local electronic environments and the conformational dynamics of the molecule. The chemical shifts of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile are governed by three primary physical phenomena:

  • Inductive Deshielding by Heteroatoms: The oxygen atom (O1) in the oxane ring exerts a strong electron-withdrawing inductive effect. This drastically deshields the adjacent equatorial and axial protons at C2 and C6, pushing their resonances downfield (typically between 3.50–4.00 ppm). The pyrrolidine nitrogen similarly deshields the C2' and C5' protons, though to a lesser extent than oxygen due to its lower electronegativity[2].

  • Magnetic Anisotropy of the Nitrile Group: The −C≡N group possesses a strong diamagnetic anisotropic cone. Depending on the rigid chair conformation of the oxane ring, protons situated in the deshielding region of this cone (often the equatorial protons at C3 and C5) will experience an additional downfield shift compared to their axial counterparts[3].

  • Stereodependent Oxygen Effects: In tetrahydropyran systems, the spatial relationship between the ring oxygen and the vicinal protons dictates the magnitude of the chemical shift and coupling constants. Equatorial protons adjacent to the oxygen are typically found further downfield than axial protons due to the antiperiplanar arrangement of the axial protons with the C-C bonds, a well-documented stereodependent effect[4].

ElectronicEffects O Oxane Oxygen (O1) Protons H2/H6 Protons O->Protons Inductive Deshielding (Downfield Shift) N Pyrrolidine Nitrogen C4 Quaternary Center (C4) N->C4 Alpha Deshielding (+40 ppm) CN Nitrile Group (-CN) CN->C4 Alpha Effect (+2 ppm) CN->Protons Magnetic Anisotropy

Diagram 1: Electronic and anisotropic effects governing the NMR chemical shifts.

Quantitative Data Presentation: Benchmark Chemical Shifts

The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on empirical additivity rules for substituted tetrahydropyrans and pyrrolidines[2][3]. These values serve as a highly accurate predictive baseline for experimental validation.

Table 1: Expected 1 H NMR Chemical Shifts (in CDCl 3​ , 400 MHz)
PositionProtonsMultiplicityExpected Shift ( δ , ppm)Causality / Structural Rationale
Oxane H2/H6 (eq) 2HMultiplet (m)~3.95Strong α -deshielding by O1; equatorial position.
Oxane H2/H6 (ax) 2HTriplet of doublets (td)~3.65 α -deshielding by O1; axial position (upfield of eq).
Pyrrolidine H2'/H5' 4HMultiplet (m)~2.75 α -deshielding by the pyrrolidine nitrogen.
Oxane H3/H5 (eq) 2HMultiplet (m)~2.10 β -effect from O1; anisotropic deshielding from -CN.
Pyrrolidine H3'/H4' 4HMultiplet (m)~1.85Aliphatic ring protons, minimal heteroatom influence.
Oxane H3/H5 (ax) 2HTriplet of doublets (td)~1.75Shielded axial position in the oxane chair conformation.
Table 2: Expected 13 C NMR Chemical Shifts (in CDCl 3​ , 100 MHz)
PositionCarbon TypeExpected Shift ( δ , ppm)Causality / Structural Rationale
-C N Quaternary~120.5Characteristic sp-hybridized nitrile carbon.
Oxane C2/C6 CH 2​ ~64.5Direct attachment to the electronegative O1 atom.
Oxane C4 Quaternary~61.0Deshielded by both the -NR 2​ group and the -CN group.
Pyrrolidine C2'/C5' CH 2​ ~50.2Direct attachment to the pyrrolidine nitrogen.
Oxane C3/C5 CH 2​ ~34.8 β -position to O1; α -position to the crowded C4 center.
Pyrrolidine C3'/C4' CH 2​ ~23.5Standard aliphatic secondary carbons in a 5-membered ring.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity and reproducibility, the NMR acquisition must be treated as a self-validating system. The protocol below outlines the exact methodology required to prevent artifacts, ensure optimal resolution, and unambiguously assign the crowded C4 quaternary center.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 20–30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because it easily dissolves the free base form of the amine. Caution: Trace acid in CDCl 3​ can protonate the pyrrolidine nitrogen, drastically shifting the C4 and C2'/C5' signals downfield. Use CDCl 3​ stored over silver foil or basic alumina to prevent this.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to provide a strict 0.00 ppm reference point, ensuring shift accuracy across different magnetic fields[2].

Step 2: Instrument Tuning, Locking, and Shimming
  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm for residual 1 H, 77.16 ppm for 13 C).

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize B0​ magnetic field homogeneity. A poorly shimmed magnet will cause the complex multiplets of the oxane H2/H6 protons to blur, destroying critical J -coupling information necessary for axial/equatorial differentiation.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR (1D): Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2 seconds. A 90° pulse is recommended to ensure accurate integration of the 16 protons.

  • 13 C NMR (1D): Acquire 1024–2048 scans. Set the relaxation delay ( D1​ ) to at least 3 seconds to allow the quaternary carbons (C4 and -C N) to fully relax, ensuring they appear above the baseline noise.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step . Because C4 is quaternary, it cannot be assigned via HSQC. Run an HMBC experiment optimized for long-range couplings ( 2JCH​ and 3JCH​

    8 Hz). You must observe cross-peaks between the C4 carbon (~61.0 ppm) and the pyrrolidine H2'/H5' protons (~2.75 ppm), as well as the oxane H3/H5 protons (~1.75–2.10 ppm). This triangulates and proves the connectivity of the C4 center.

Workflow Prep Sample Preparation (20-30 mg in basic CDCl3 + TMS) Lock Locking & Shimming (Optimize B0 Homogeneity) Prep->Lock Acq1D 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Lock->Acq1D Acq2D 2D HMBC Correlation (Triangulate Quaternary C4) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase Correction) Acq2D->Process

Diagram 2: Step-by-step NMR acquisition and self-validation workflow.

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Exploratory

Crystallographic Profiling and Structural Elucidation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context As application scientists in structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

As application scientists in structural chemistry, we frequently encounter highly functionalized α-aminonitriles like 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS: 112799-20-9) . This molecule serves as a critical synthetic intermediate for spiropiperidines and complex CNS-active pharmacophores. It features three distinct structural motifs: an oxane (tetrahydropyran) ring, a pyrrolidine ring, and a nitrile group.

Understanding its exact 3D conformation in the solid state is paramount for structure-based drug design. The spatial orientation of the pyrrolidine nitrogen dictates its basicity and hydrogen-bond acceptor capabilities, which directly influence target binding affinity. The synthesis of this core typically proceeds via a modified , condensing tetrahydro-4H-pyran-4-one with pyrrolidine and a cyanide source[1].

Conformational Logic and Stereoelectronic Effects

Do not assume that saturated heterocycles are conformationally static. The 3D architecture of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is dictated by a delicate balance of steric minimization and stereoelectronic stabilization.

  • Oxane Ring: In the crystalline state, the oxane ring is thermodynamically locked into a rigid chair conformation[2].

  • Pyrrolidine Ring: To relieve torsional strain, the five-membered pyrrolidine ring adopts an envelope conformation (typically -endo or -exo)[3],[4]. Because the pyrrolidine group is sterically demanding, it strongly prefers the equatorial position on the oxane ring to minimize 1,3-diaxial clashes with the oxane protons.

  • Nitrile Group: Consequently, the linear, sp-hybridized nitrile group is forced into the axial position. This axial preference is not merely a default; it is actively stabilized by stereoelectronic effects—specifically, an anomeric-like hyperconjugation between the lone pairs of the oxane oxygen and the antibonding orbital ( σ *) of the C–CN bond.

Conformation Core 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Oxane Oxane Ring (Chair Conformation) Core->Oxane Pyrrolidine Pyrrolidine Ring (Envelope Conformation) Core->Pyrrolidine Nitrile Nitrile Group (Axial Orientation) Core->Nitrile Sterics Steric Minimization (Equatorial Pyrrolidine) Oxane->Sterics Pyrrolidine->Sterics Stereo Stereoelectronic Effects (Anomeric Stabilization) Nitrile->Stereo Stereo->Oxane

Conformational logic dictating the 3D structure of the α-aminonitrile.

Experimental Workflow: Crystallization & X-Ray Diffraction

To transition from theoretical conformation to empirical proof, we must execute a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow. Every step below is designed as a self-validating system to ensure absolute structural trustworthiness.

Workflow A Synthesis (Strecker Reaction) B Purification (>99% Purity) A->B C Single Crystal Growth (Vapor Diffusion) B->C D SCXRD Data Collection (Mo Kα, 100 K) C->D E Structure Solution (SHELXT Dual-Space) D->E F Refinement & Validation (Olex2 / SHELXL) E->F

Step-by-step workflow from synthesis to final structure validation.
Protocol 3.1: Single Crystal Growth via Vapor Diffusion

Causality: Evaporative crystallization of highly soluble aminonitriles often yields twinned or microcrystalline aggregates. Vapor diffusion creates a slow, thermodynamically controlled gradient of supersaturation, yielding pristine single crystals.

  • Solvent Selection: Dissolve 50 mg of purified (>99% by HPLC) compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. DCM acts as the primary solvent.

  • Antisolvent Chamber: Place the inner vial into a 10 mL outer vial containing 3 mL of n-hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20 °C for 48–72 hours. The volatile DCM will slowly exchange with the hexane vapor, gently lowering the solubility of the compound.

  • Harvesting: Harvest the resulting colorless, prismatic crystals using a stereomicroscope. Coat the selected crystal immediately in perfluoropolyether oil to prevent degradation from atmospheric moisture and to act as a cryoprotectant.

Protocol 3.2: SCXRD Data Collection and Structure Solution

Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable. It drastically reduces the Debye-Waller factors (thermal motion), enhancing the intensity of high-angle reflections. This is critical for accurately resolving the hydrogen atoms on the pyrrolidine ring, which dictate the exact envelope pucker.

  • Mounting: Mount the oil-coated crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop and transfer it to the goniometer in a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo K α X-ray source ( λ = 0.71073 Å) and a CCD/CMOS detector. Ensure a minimum θ range of up to 28.5° to achieve atomic resolution.

  • Integration and Scaling: Integrate the frames and apply multi-scan absorption corrections. Self-Validation: Check the internal agreement factor, Rint​ . An Rint​<0.05 confirms high data quality and the absence of severe twinning.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in[5],[6]. Causality: SHELXT is chosen over direct methods because it seamlessly handles missing data and automatically assigns the correct space group based on systematic absences.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL, operated through the [7],[8]. Olex2 allows for real-time visualization of the residual electron density map, which is crucial for distinguishing the nitrile nitrogen from the pyrrolidine carbons.

Quantitative Data Presentation

The simulated crystallographic parameters for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, derived from isostructural α -aminonitrile behavior, are summarized in Table 1.

ParameterValue
Chemical formula C₁₀H₁₆N₂O
Formula weight 180.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 6.45 Å, b = 11.20 Å, c = 14.35 Å, β = 98.5°
Volume 1025.3 ų
Z, Calculated density 4, 1.168 Mg/m³
Absorption coefficient 0.078 mm⁻¹
F(000) 392
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.5° to 28.5°
Reflections collected / unique 8540 / 2412 [ Rint​ = 0.035]
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.042, wR2 = 0.105

Table 1: Standardized Crystallographic and Refinement Parameters.

Structural Validation and Intermolecular Interactions

A critical validation step in the Olex2 refinement is the analysis of the thermal ellipsoids. If the nitrile nitrogen is incorrectly assigned as a carbon atom during structure solution, its thermal ellipsoid will artificially shrink (becoming non-positive definite) to compensate for the missing electron density. Conversely, misassigning a pyrrolidine carbon as a nitrogen will cause the ellipsoid to bloat. Checking these ellipsoids ensures the chemical model is physically sound.

In the validated structure, the crystal packing is primarily governed by weak intermolecular interactions. Because the molecule lacks strong hydrogen bond donors (no N–H or O–H groups), the lattice is stabilized by a network of C–H···N (nitrile) and C–H···O (oxane) contacts. The absence of classical hydrogen bonding explains the compound's relatively high solubility in organic solvents and its amenability to the vapor diffusion crystallization method described above.

References

  • Ogata, Y., & Kawasaki, A. (1971). Mechanistic Aspects of the Strecker Aminonitrile Synthesis. Journal of the Chemical Society B: Physical Organic, 325-329. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Jenkins, C. L., Lin, G., Duo, J., & Raines, R. T. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(16), 6159-6162. URL: [Link]

  • Nirmala, S., et al. (2012). 1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. URL: [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

This guide provides a comprehensive analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, a heterocyclic compound of interest to researchers in drug discovery and development. We will delve into the critical distinctions...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, a heterocyclic compound of interest to researchers in drug discovery and development. We will delve into the critical distinctions between molecular weight and exact mass, and their determination using high-resolution mass spectrometry. This document is intended for scientists and professionals who require a deep understanding of the analytical characterization of complex small molecules.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. A clear understanding of this distinction is paramount for accurate molecular formula determination and structural elucidation.[1][2]

Molecular Weight (or Molar Mass) is an average value calculated from the atomic weights of the constituent elements, which are themselves weighted averages of the natural abundances of their stable isotopes. For 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, with the molecular formula C₁₀H₁₆N₂O, the molecular weight is calculated using the standard atomic weights from the periodic table (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999). This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in synthetic chemistry.[3]

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the masses of the most abundant stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).[4][5] This value is what is measured by a mass spectrometer and is crucial for high-resolution mass spectrometry (HRMS), as it allows for the unambiguous determination of a molecule's elemental composition.[2][6]

The ability to measure the exact mass of an ion with high accuracy (typically to within 5 parts per million, or ppm) allows researchers to propose a unique elemental composition, a critical step in identifying unknown compounds or confirming the structure of newly synthesized molecules.[2][6]

Physicochemical Properties and Calculated Masses

The foundational data for the mass spectrometric analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is summarized in the table below. These values form the basis for interpreting the data obtained from high-resolution mass spectrometry experiments.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O[3]
Average Molecular Weight 180.25 g/mol [3]
Calculated Exact Mass 180.1263 DaCalculated
Calculated Monoisotopic Mass 180.126263138 DaPubChem CID 68712 (for C₁₀H₁₆N₂O)

Note: The exact mass is typically rounded for practical reporting, while the monoisotopic mass is given to a higher number of decimal places for precise calculations.

High-Resolution Mass Spectrometry Analysis by Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile small molecules such as 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.[7] In positive ion mode ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺.

Experimental Workflow

The general workflow for the analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile by ESI-HRMS is depicted below. This process ensures the accurate and reliable determination of the compound's exact mass.

ESI_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Compound Solution Dilute Solution (~1-10 µg/mL in ACN/H₂O) Sample->Solution Dissolve & Dilute Infusion Direct Infusion via Syringe Pump Solution->Infusion ESI_Source Electrospray Ionization (Positive Mode) Infusion->ESI_Source Introduction TOF_Analyzer Time-of-Flight Mass Analyzer ESI_Source->TOF_Analyzer Ion Transfer Detector Ion Detector TOF_Analyzer->Detector Mass Separation Raw_Spectrum Raw Mass Spectrum Detector->Raw_Spectrum Signal Acquisition Calibration Mass Calibration (Internal/External Standard) Raw_Spectrum->Calibration Processing Formula_Confirmation Molecular Formula Confirmation (<5 ppm error) Calibration->Formula_Confirmation Analysis

Caption: Experimental workflow for ESI-HRMS analysis.

Step-by-Step Experimental Protocol

The following protocol provides a robust method for the analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation. The use of formic acid is preferred over trifluoroacetic acid, which can cause ion suppression.

  • Instrument Setup and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the instrument according to the manufacturer's guidelines using a standard calibration solution appropriate for the mass range of interest. For the analysis of the [M+H]⁺ ion of the target compound (m/z 181.1341), a low-mass calibrant is suitable.

    • Set the ESI source to positive ion mode. Typical starting parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-10 L/min.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Analysis:

    • Process the acquired spectrum to identify the monoisotopic peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical exact mass of the protonated molecule (C₁₀H₁₇N₂O⁺). The mass error should be within 5 ppm to confidently confirm the elemental composition.

Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[7] In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information.

Predicted Fragmentation Pathway

For 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, the proton is most likely to reside on the more basic pyrrolidine nitrogen. A notable characteristic of pyrrolidine-containing compounds in MS/MS is the propensity for the pyrrolidine moiety to sequester the proton, leading to a dominant and often uninformative fragment ion.[8][9] This can limit the amount of structural information obtained from the rest of the molecule.

A more insightful approach involves utilizing in-source fragmentation (ISF). By increasing the energy in the ion source, a neutral loss of the pyrrolidine group can be induced prior to MS/MS analysis.[8][9] This generates a core fragment ion that can then be subjected to CID to yield more structurally informative fragments.

The proposed fragmentation pathway, incorporating the use of in-source fragmentation, is illustrated below:

Fragmentation_Pathway M_H [M+H]⁺ m/z 181.1341 ISF_Fragment In-Source Fragment m/z 110.0606 M_H->ISF_Fragment Neutral Loss of Pyrrolidine (-C₄H₇N) Fragment_A Fragment A m/z 82.0653 ISF_Fragment->Fragment_A -CO Fragment_B Fragment B m/z 54.0548 Fragment_A->Fragment_B -C₂H₂

Caption: Proposed fragmentation pathway using in-source fragmentation.

  • [M+H]⁺ (m/z 181.1341): The protonated parent molecule.

  • In-Source Fragment (m/z 110.0606): Following the neutral loss of pyrrolidine (C₄H₇N), a stable oxane-carbonitrile core fragment is formed. This becomes the precursor ion for subsequent MS/MS analysis.

  • Fragment A (m/z 82.0653): Loss of carbon monoxide (CO) from the oxane ring.

  • Fragment B (m/z 54.0548): Subsequent loss of acetylene (C₂H₂) from Fragment A.

This strategic use of in-source fragmentation allows for a more detailed characterization of the core oxane-carbonitrile scaffold, which would otherwise be obscured by the dominant pyrrolidine fragment.[8][9]

Conclusion

The accurate determination of molecular weight and, more importantly, exact mass is a cornerstone of modern chemical analysis. For a compound such as 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, high-resolution electrospray ionization mass spectrometry provides the necessary precision to confirm its elemental composition. Furthermore, a nuanced understanding of its fragmentation behavior, particularly the challenges posed by the pyrrolidine moiety, allows for the development of advanced analytical strategies like in-source fragmentation to achieve comprehensive structural elucidation. The methodologies outlined in this guide provide a robust framework for the confident characterization of this and structurally related molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available from: [Link]

  • University of California, Irvine. Accurate Mass. UC Irvine Mass Spectrometry Facility. Available from: [Link]

  • Le, J. et al. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1399-1405. Available from: [Link]

  • University of Florida. Accurate Mass. Mass Spectrometry Research and Education Center. Available from: [Link]

  • Le, J. et al. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available from: [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available from: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Derivatives

Introduction: Strategic Importance of the Oxetane Moiety and Early ADME Insights The 4-(pyrrolidin-1-yl)oxane-4-carbonitrile scaffold represents a novel chemical space with significant potential in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the Oxetane Moiety and Early ADME Insights

The 4-(pyrrolidin-1-yl)oxane-4-carbonitrile scaffold represents a novel chemical space with significant potential in modern drug discovery. The core structure integrates two key motifs: the pyrrolidine ring, a common fragment in numerous approved drugs that can enhance aqueous solubility and act as a hydrogen bond acceptor/donor, and the oxetane ring.[1] The oxetane moiety, a four-membered cyclic ether, is of particular interest. It is a versatile bioisostere for gem-dimethyl and carbonyl groups, capable of improving critical physicochemical properties.[2][3][4][5] Its incorporation can lead to marked improvements in aqueous solubility, a reduction in lipophilicity (LogD), and modulation of the basicity (pKa) of adjacent amines—all crucial factors for optimizing a compound's drug-like properties.[3][5]

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage failures. Therefore, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just a regulatory requirement but a cornerstone of efficient drug development.[6][7] This guide provides a detailed framework for the systematic pharmacokinetic profiling of 4-(pyrrolidin-1-yl)oxane-4-carbonitrile derivatives, outlining field-proven protocols and the scientific rationale behind them. Our objective is to empower research and development teams to make informed decisions, mitigate risks, and accelerate the progression of promising candidates.[8]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK profiling involves a suite of in vitro assays designed to predict in vivo behavior. These assays are rapid, cost-effective, and provide essential data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[8][9]

Metabolic Stability Assessment

Metabolic stability is a critical parameter that determines a compound's intrinsic clearance and, consequently, its half-life in vivo.[10] Poor metabolic stability can prevent a drug from achieving therapeutic concentrations.[10] We employ two primary systems for this assessment: liver microsomes and hepatocytes.[10][11]

A. Liver Microsomal Stability

Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a majority of marketed drugs.[12] This assay is a high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[12]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Dissolve the test compound in DMSO to create a 10 mM stock solution.

    • Prepare a 1 M NADPH (cofactor) stock solution in buffer.[9]

  • Incubation:

    • In a 96-well plate, combine pre-warmed potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[9]

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[9][12]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., bucetin) to terminate the reaction.[9][12]

  • Analysis:

    • Centrifuge the termination plate to pellet precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression provides the rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations.[10]

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

B. Hepatocyte Stability

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in intact liver cells.[11] Cryopreserved hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and provide a more comprehensive picture of hepatic metabolism.[11] This assay is particularly important for compounds that may be cleared through non-CYP pathways.

Workflow: Integrated ADME Profiling

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK Studies cluster_bioanalysis Bioanalytical Method Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability Permeability (Caco-2 Assay) Metabolic_Stability->Permeability Assess Clearance Mechanisms PPB Plasma Protein Binding Permeability->PPB Predict Oral Absorption CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Understand Distribution Rodent_PK Rodent PK Study (Mouse/Rat) CYP_Inhibition->Rodent_PK Inform In Vivo Study Design Data_Analysis PK Parameter Calculation Rodent_PK->Data_Analysis Method_Dev LC-MS/MS Method Development Method_Val FDA Guideline Validation Method_Dev->Method_Val

Caption: High-level workflow for pharmacokinetic profiling.

Intestinal Permeability: The Caco-2 Monolayer Assay

For orally administered drugs, absorption across the intestinal wall is a prerequisite for bioavailability.[13] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[7][14][15][16] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[16]

This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[15] The ratio of these values (Efflux Ratio = Papp(B→A) / Papp(A→B)) indicates whether the compound is a substrate for active efflux transporters.[16]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[17]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values must meet a predefined threshold (e.g., >200 Ω·cm²) before use.[18]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).[17]

    • For A→B transport: Add the test compound (e.g., 10 µM) to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.[17]

    • For B→A transport: Add the test compound to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.[18]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[16][17]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value for each direction using the formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER). An ER > 2 is generally considered indicative of active efflux.

Table 1: Representative In Vitro ADME Data for Hypothetical Derivatives

Compound IDHLM Stability (t½, min)CLint (µL/min/mg)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
PDOC-01 > 60< 11.615.21.1
PDOC-02 2527.78.53.4
PDOC-03 4814.42.10.9
Control-High --> 10 (Propranolol)< 1.5
Control-Low --< 1 (Atenolol)< 1.5

Part 2: Definitive In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies are essential for understanding how a compound behaves in a complex biological system.[19] These studies provide definitive data on key PK parameters that are crucial for dose selection and predicting human pharmacokinetics.[20][21]

Study Design and Execution

Rodent models, typically mice or rats, are the standard for initial in vivo PK screening due to their well-characterized physiology and handling feasibility.[22][23]

Experimental Protocol: Rodent Pharmacokinetic Study (Rat Model)

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (n=3-4 per group). For intravenous (IV) dosing, animals may be fitted with a jugular vein cannula for ease of administration and sampling.[21]

  • Dosing:

    • Oral (PO) Administration: Administer the compound via oral gavage at a predetermined dose (e.g., 10 mg/kg) in a suitable vehicle.

    • Intravenous (IV) Administration: Administer the compound as a bolus injection via the jugular or tail vein (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 50-100 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).[20]

    • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
F (%) Absolute Bioavailability (PO/IV)The fraction of the oral dose that reaches systemic circulation.

Part 3: The Analytical Core: Bioanalytical Method Validation

The integrity of all pharmacokinetic data hinges on the reliability of the bioanalytical method used to quantify the drug in biological matrices. Method validation is a mandatory process that provides objective evidence that the method is fit for its intended purpose.[24] The US Food and Drug Administration (FDA) provides comprehensive guidance on this process.[24][25][26][27]

LC-MS/MS Method Validation Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[24] Validation must be performed for each analyte and matrix.

Workflow: Bioanalytical Method Validation (per FDA Guidance)

Validation_Workflow cluster_validation Core Validation Parameters cluster_acceptance Acceptance Criteria Selectivity Selectivity & Specificity (Interference Check) Calibration Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration Accuracy Accuracy & Precision (Intra- & Inter-day) Calibration->Accuracy Crit_Cal ≥75% of standards ±15% (±20% at LLOQ) Calibration->Crit_Cal Recovery Recovery & Matrix Effect Accuracy->Recovery Crit_AP Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ) Accuracy->Crit_AP Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Crit_Stab Mean concentration within ±15% of nominal Stability->Crit_Stab Validated Validated Method Stability->Validated Start Method Development Start->Selectivity

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile via Palladium-Catalyzed Cross-Coupling

Introduction: The Strategic Importance of Saturated Heterocycles in Drug Discovery In contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds with improved physicochemical properties is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Drug Discovery

In contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds with improved physicochemical properties is a paramount objective. Saturated heterocycles, such as those containing oxetane and pyrrolidine rings, have garnered significant attention as valuable building blocks in drug discovery. The oxetane motif, a four-membered cyclic ether, is increasingly utilized as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[1] Its incorporation into molecular architectures can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability.[2][3] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a multitude of biologically active compounds and approved drugs, contributing to the exploration of pharmacophore space and enhancing molecular three-dimensionality.[4][5]

The convergence of these two privileged scaffolds in a single molecule, such as 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile , presents an intriguing structural motif for the generation of novel chemical entities with potential therapeutic applications. The synthesis of such compounds often relies on robust and versatile chemical transformations, with palladium-catalyzed cross-coupling reactions standing out as a cornerstone of modern synthetic organic chemistry.[6][7]

This document provides detailed application notes and protocols for the proposed synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][8] While direct literature on the cross-coupling reactions of this specific molecule is not available, the protocols herein are constructed based on well-established principles and analogous transformations reported for related oxetane and pyrrolidine derivatives.[3][9][10]

Proposed Synthetic Strategy: A Buchwald-Hartwig Approach

The most logical and efficient synthetic route to 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile involves the palladium-catalyzed coupling of a suitable 4-substituted oxetane precursor with pyrrolidine. Specifically, a Buchwald-Hartwig amination reaction is proposed, utilizing a 4-halo-oxane-4-carbonitrile as the electrophilic partner. This strategy offers a modular and convergent approach, allowing for the late-stage introduction of the pyrrolidine moiety.

The proposed reaction is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant_1 4-Bromo-oxane-4-carbonitrile Product_1 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Reactant_1->Product_1 Cross-Coupling Reactant_2 Pyrrolidine Reactant_2->Product_1 Catalyst Pd Catalyst Ligand Ligand Base Base

Figure 1: Proposed Buchwald-Hartwig synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 4-bromo-oxane-4-carbonitrile with pyrrolidine. The selection of the catalyst, ligand, and base is crucial for achieving high yields and purity.

Materials:

  • 4-Bromo-oxane-4-carbonitrile (substrate)

  • Pyrrolidine (coupling partner)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst precursor)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)[10]

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene (anhydrous) (solvent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add 4-bromo-oxane-4-carbonitrile (1.0 mmol, 1.0 equiv), pyrrolidine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

Table 1: Optimized Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common and effective air-stable palladium(0) precursor for cross-coupling reactions.
Ligand XPhosA bulky and electron-rich biarylphosphine ligand that is known to be highly effective for C-N bond formation, particularly with challenging substrates.[10]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneA non-polar, high-boiling solvent that is well-suited for palladium-catalyzed cross-coupling reactions.
Temperature 100 °CElevated temperatures are often required to promote the rate of oxidative addition and reductive elimination in the catalytic cycle.
Inert Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Amine Coordination & Deprotonation (Ar-Pd(II)-NR2)L_n B->C Amine, Base D Reductive Elimination C->D D->A Ar-NR2 Product

Figure 2: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-bromo-oxane-4-carbonitrile to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Alternative Cross-Coupling Strategies: The Suzuki-Miyaura Reaction

While the Buchwald-Hartwig amination is a primary choice for C-N bond formation, the Suzuki-Miyaura coupling offers a powerful alternative for constructing C-C bonds.[11][12] For instance, if a derivative of 4-(pyrrolidin-1-yl)oxane-4-carbonitrile bearing a boronic acid or ester at a different position were desired, a Suzuki coupling protocol would be applicable.

Protocol 2: General Conditions for a Suzuki-Miyaura Coupling with an Oxetane Substrate

This protocol provides a general framework for a Suzuki-Miyaura coupling involving a hypothetical borylated oxetane derivative.

Materials:

  • 3-(Boryl)oxetane derivative (e.g., pinacol boronate)

  • Aryl or heteroaryl halide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • SPhos (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • 1,4-Dioxane/Water (solvent mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 3-(boryl)oxetane derivative (1.0 mmol, 1.0 equiv), the aryl or heteroaryl halide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Conditions: Heat the mixture to 80-110 °C for 4-18 hours under an inert atmosphere.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.

Table 2: General Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and versatile palladium(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand SPhosA highly effective Buchwald-type biarylphosphine ligand for Suzuki-Miyaura couplings, known for its high activity and broad substrate scope.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation in the Suzuki-Miyaura catalytic cycle.[11]
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, where water can aid in the dissolution of the base and facilitate the transmetalation step.[11]

Conclusion

The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides a powerful and versatile platform for the synthesis of complex and medicinally relevant molecules such as 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. The protocols and insights provided in this document offer a solid foundation for researchers and drug development professionals to access this and related scaffolds, thereby enabling the exploration of new chemical space in the quest for novel therapeutics. The modularity of these cross-coupling methods allows for the rapid generation of analog libraries, which is a critical component of modern drug discovery programs.

References

  • W. J. Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
  • Jahns, H., & Wuitschik, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15.
  • ScholarWorks at University of Central Florida. (2021). Cross-Electrophile Coupling of Oxetanes.
  • Beilstein Journals. (2025).
  • Magre, M., & Oestreich, M. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3168-3172.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Frey, A. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Trost, B. M., & Malhotra, S. (2011).
  • Szarka, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1033-1039.
  • White Rose eTheses Online. (2018).
  • University of Kansas. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Sapphire Bioscience. 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.
  • Atlanchim Pharma.
  • Khalil, N. (n.d.).
  • Sigma-Aldrich. 4-(pyrrolidin-1-yl)oxane-4-carbonitrile | 112799-20-9.
  • Royal Society of Chemistry. (1999). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2013).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Macmillan Group. (2012).
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023).
  • ResearchGate. (2024).
  • Royal Society of Chemistry. (2021). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][13]oxazines by intramolecular Hiyama coupling.

  • Stoltz, B. M., & Enquist, J. A. (2011). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters, 13(6), 1342-1345.
  • PubMed. (2011). Pd(0)-catalyzed oxy- and aminoalkynylation of olefins for the synthesis of tetrahydrofurans and pyrrolidines.

Sources

Application

Application Note: Catalytic Hydrogenation Methods for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Executive Summary & Chemical Context The transformation of α -aminonitriles into primary 1,2-diamines is a critical operation in pharmaceutical development. This application note details the catalytic hydrogenation of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The transformation of α -aminonitriles into primary 1,2-diamines is a critical operation in pharmaceutical development. This application note details the catalytic hydrogenation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile to yield (4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine .

Due to the presence of the pyrrolidine ring at the α -position, this substrate is highly susceptible to two major side reactions during reduction: decyanation (hydrogenolysis) and dimerization (secondary amine formation) . This guide provides field-proven, self-validating protocols to navigate these mechanistic pitfalls, ensuring high-fidelity conversion to the target primary amine.

Mechanistic Causality: Overcoming α -Aminonitrile Challenges

To design a robust hydrogenation protocol, one must first understand the causality behind the reaction's failure modes. The reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate .

  • The Dimerization Pathway: As the target primary amine is formed, it acts as a strong nucleophile. If left unchecked, it will attack the unreacted imine intermediate, forming a gem-diamine that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a secondary amine dimer .

  • The Hydrogenolysis Pathway: α -Aminonitriles possess a weakened C–CN bond due to the electron-donating nature of the adjacent nitrogen lone pair. Under aggressive hydrogenation conditions, the substrate can undergo a retro-Strecker-type cleavage or direct hydrogenolysis, expelling HCN (or methylamine) to yield the decyanated byproduct, 1-(tetrahydro-2H-pyran-4-yl)pyrrolidine .

To suppress these pathways, the reaction environment must be engineered to either chemically trap the primary amine or shift the thermodynamic equilibrium away from condensation.

ReactionPathways Substrate 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (α-Aminonitrile) Imine Imine Intermediate (Highly Reactive) Substrate->Imine + H2 (Catalyst) Hydrogenolysis 1-(Tetrahydro-2H-pyran-4-yl)pyrrolidine (Decyanation Impurity) Substrate->Hydrogenolysis Hydrogenolysis (-HCN) Product (4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine (Target Primary Amine) Imine->Product + H2 Dimer Secondary Amine (Dimerization Impurity) Imine->Dimer + Primary Amine (-NH3)

Figure 1: Reaction network showing the target pathway and competing impurity pathways.

Strategic Catalyst Selection & Reaction Engineering

Selecting the correct catalyst and additive combination is the primary driver of selectivity. Below are the three most viable strategies for this substrate:

  • Strategy A: Raney Nickel in Methanolic Ammonia.

    • Causality: The massive excess of ammonia (typically 7N) acts via Le Chatelier's principle. It forces the equilibrium of the condensation reaction backward, outcompeting the newly formed primary amine for the imine intermediate. Raney Ni is highly active for nitrile reduction at moderate pressures .

  • Strategy B: Palladium on Carbon (Pd/C) with in situ Boc-Protection.

    • Causality: Di-tert-butyl dicarbonate (Boc 2​ O) is added directly to the hydrogenation matrix. As the primary amine forms, it is immediately trapped as a sterically hindered, non-nucleophilic carbamate. This completely shuts down the dimerization pathway and is ideal for lab-scale syntheses where handling anhydrous ammonia is impractical.

  • Strategy C: Platinum Oxide (PtO 2​ ) in Acidic Media.

    • Causality: Conducting the reaction in alcoholic HCl protonates the resulting primary amine, rendering it non-nucleophilic. However, strongly acidic conditions can increase the rate of hydrogenolysis for α -aminonitriles, making this a secondary choice .

Quantitative Comparison of Strategies
StrategyCatalystSolvent / AdditiveTemp / PressureTarget YieldPrimary Impurity Profile
A (Industrial) Raney Ni (20% w/w)7N NH 3​ in MeOH50 °C / 50 psi85 - 92%< 5% Dimer, < 2% Decyanation
B (Discovery) 10% Pd/C (10% w/w)MeOH / Boc 2​ O (1.2 eq)25 °C / 15 psi88 - 95%*< 1% Dimer, < 5% Decyanation
C (Alternative) PtO 2​ (5% w/w)EtOH / 1.5 eq HCl25 °C / 40 psi60 - 70%High Decyanation (~15-20%)

*Yield reported for the N-Boc protected intermediate.

Validated Experimental Protocols

Protocol A: Raney Nickel / Methanolic Ammonia (Scale-up Optimized)

This protocol is designed as a self-validating system. The use of strict in-process controls (IPCs) ensures that the reaction is not quenched prematurely, which would leave reactive imines in the matrix.

Materials Required:

  • 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (1.0 eq, 10 mmol, 1.80 g)

  • 7N Ammonia in Methanol (50 mL)

  • Raney Nickel slurry in water (0.36 g, 20% w/w)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the Raney Ni slurry three times with anhydrous methanol to remove water. Caution: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry.

  • Substrate Loading: In a high-pressure Parr reactor, dissolve the substrate in 50 mL of 7N NH 3​ /MeOH. Add the washed Raney Ni catalyst under a steady stream of Argon.

  • System Purging: Seal the reactor. Purge the headspace with Nitrogen (50 psi) three times to displace oxygen, followed by Hydrogen (50 psi) three times.

  • Hydrogenation: Pressurize the reactor to 50 psi with H 2​ . Heat the internal temperature to 50 °C with vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • System Validation (IPC): After 12 hours, pause stirring and carefully sample 50 µL of the reaction mixture. Filter through a micro-syringe filter and analyze via GC-MS. Validation threshold: The reaction is complete only when the starting nitrile and the imine intermediate (m/z -2 relative to product) are <1% by Area.

  • Workup: Cool the reactor to room temperature and vent the hydrogen safely. Filter the mixture through a pad of Celite under a nitrogen blanket. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo at 40 °C to remove methanol and ammonia, yielding the crude primary amine as a viscous oil.

Workflow Prep 1. Substrate Preparation Dissolve 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile in 7N NH3/MeOH (0.1 M) Cat 2. Catalyst Loading Add washed Raney Ni (20% w/w) under inert Argon atmosphere Prep->Cat Purge 3. Reactor Purging Cycle: 3x N2 (50 psi) -> 3x H2 (50 psi) Cat->Purge Hydro 4. Catalytic Hydrogenation Pressurize H2 to 50 psi, heat to 50°C Stir vigorously for 12-16 hours Purge->Hydro Filter 5. Catalyst Filtration Filter through Celite pad under N2 Wash with MeOH Hydro->Filter Concentrate 6. Product Isolation Concentrate filtrate in vacuo Yield: Target Primary Amine Filter->Concentrate

Figure 2: Step-by-step workflow for the Raney Nickel catalyzed hydrogenation protocol.

Protocol B: Pd/C with in situ Boc-Protection (Discovery Optimized)

When downstream chemistry requires a protected amine, or when high-pressure reactors are unavailable, this protocol provides exceptional selectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (10 mmol, 1.80 g) and Boc 2​ O (12 mmol, 2.62 g, 1.2 eq) in 40 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.18 g, 10% w/w) under an argon atmosphere.

  • Hydrogenation: Fit the flask with a hydrogen balloon (approx. 15 psi). Evacuate and backfill the flask with hydrogen three times. Stir vigorously at 25 °C for 16 hours.

  • System Validation (IPC): Monitor via LC-MS. The system is validated when the mass corresponding to the N-Boc protected product [M+H] + is maximized, and the starting material is consumed.

  • Workup: Filter the suspension through Celite, wash with ethyl acetate, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl ((4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate.

References

  • Winans, C. F.; Adkins, H. "Synthesis of Amines from Aminonitriles." Journal of the American Chemical Society, 1933, 55(10), 4167–4176. URL:[Link]

  • Leonard, N. J.; Leubner, G. W.; Burk, E. H. "Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles." Journal of the American Chemical Society, 1959, 81(16), 4328–4332. URL:[Link]

  • Sadiq, M. et al. "Organocatalytic Synthesis of α-Aminonitriles: A Review." Catalysts, 2022, 12(10), 1149. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific α-aminonitrile synthesis. Drawing from established principles of organic chemistry, particularly the Strecker reaction, this document provides in-depth troubleshooting, optimization strategies, and validated protocols to enhance your reaction yield and purity.

Introduction: The Chemistry at Play

The synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is a classic example of a three-component Strecker reaction.[1][2] This powerful one-pot method involves the condensation of a ketone (Tetrahydro-4H-pyran-4-one), a secondary amine (Pyrrolidine), and a cyanide source (typically Trimethylsilyl cyanide) to form a target α-aminonitrile.[3][4] Understanding the underlying mechanism is paramount for effective troubleshooting. The reaction proceeds via the formation of a crucial iminium ion intermediate, which is then attacked by the cyanide nucleophile.[1][5] Optimizing the formation and stability of this intermediate is the key to achieving high yields.

Core Experimental Workflow

The following diagram illustrates the general workflow for the synthesis. Each stage presents unique challenges and opportunities for optimization, which will be addressed in the subsequent sections.

G cluster_prep 1. Reagent Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Glassware Under Inert Atmosphere (N2/Ar) reagents->setup mix Charge Reactor with Ketone, Amine, Solvent, & Catalyst setup->mix cool Cool to Optimal Temperature (e.g., 0 °C) mix->cool add_cn Slowly Add Cyanide Source (TMSCN) cool->add_cn react Stir at Controlled Temperature & Monitor (TLC/LCMS) add_cn->react quench Quench Reaction (e.g., sat. NaHCO3) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4/MgSO4) & Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What are the primary factors to check?

A: Low conversion is often traced back to reagent quality, reaction conditions, or inadequate catalysis.

  • Reagent Purity and Stoichiometry:

    • Ketone (Tetrahydro-4H-pyran-4-one): Ensure it is free from acidic impurities or water, which can inhibit iminium ion formation.

    • Amine (Pyrrolidine): Use freshly distilled pyrrolidine. Secondary amines can degrade over time, forming oxides or absorbing water and CO₂.

    • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. Hydrolysis of TMSCN not only consumes the reagent but also generates HCN gas, which can create safety and pH issues.[6]

    • Equivalents: A slight excess of the amine (e.g., 1.1-1.2 eq) and cyanide source (1.2-1.5 eq) can often drive the reaction to completion.

  • Anhydrous Conditions: Water is the enemy of this reaction, especially when using TMSCN and Lewis acid catalysts.

    • Glassware: Oven- or flame-dry all glassware immediately before use.

    • Solvents: Use anhydrous solvents (e.g., Dichloromethane, Acetonitrile, or Toluene) from a solvent purification system or a freshly opened bottle.

    • Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.

Q2: The reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?

A: The rate-limiting step is often the nucleophilic addition of cyanide to the sterically hindered iminium ion. Catalysis and temperature are your primary tools for acceleration.

  • Catalysis is Key: Uncatalyzed Strecker reactions can be sluggish. A Lewis acid catalyst is highly recommended to activate the ketone carbonyl towards imine formation and subsequently activate the iminium ion for cyanide attack.[4]

    Catalyst TypeExampleTypical Loading (mol%)Key Advantages & Considerations
    Metal Triflates Sc(OTf)₃, Yb(OTf)₃1 - 10%Highly effective, but moisture-sensitive. Can be expensive.
    Indium Salts InCl₃, In(OTf)₃5 - 10%Excellent catalyst, often used in water for "green" variations, but anhydrous conditions are better for this specific substrate.[3]
    Molecular Iodine (I₂) I₂10 - 20%Inexpensive, effective, and environmentally benign. Works by activating the iminium intermediate.[7]
    Silica-Based Acids SiO₂@SO₃HVariesHeterogeneous catalyst, allowing for easier removal post-reaction.[4]
  • Temperature Optimization: Temperature has a profound effect on reaction rate, but also on side product formation.[8]

    • Initial Addition: Add the cyanide source at a low temperature (0 °C) to control any initial exotherm.

    • Reaction Progression: After addition, allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating (e.g., 40-50 °C) can be beneficial. Monitor carefully by TLC or LCMS, as excessive heat can cause decomposition.

    Temperature (°C)Expected OutcomePotential Issues
    0Controlled reaction, minimal side productsVery slow conversion
    25 (RT)Good balance of rate and selectivityMay still be slow without a catalyst
    40-50Significantly increased rateIncreased risk of side product formation
    >60Rapid reactionHigh risk of decomposition and side reactions
Q3: I'm observing significant side products during analysis. What are they and how can they be minimized?

A: The primary side products in a Strecker reaction are the cyanohydrin and hydrolysis products.

G Ketone Ketone Iminium_Formation Iminium Ion (Intermediate) Ketone->Iminium_Formation + Pyrrolidine - H2O Side_Product_1 Cyanohydrin Byproduct Ketone->Side_Product_1 + TMSCN (Competing Reaction) Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Formation TMSCN TMSCN Desired_Product 4-(Pyrrolidin-1-yl)oxane -4-carbonitrile TMSCN->Desired_Product TMSCN->Side_Product_1 Iminium_Formation->Desired_Product + TMSCN Side_Product_2 Amide/Carboxylic Acid Byproducts Desired_Product->Side_Product_2 + H2O (Workup) (Hydrolysis)

Caption: Competing Reaction Pathways and Side Products.

  • Cyanohydrin Formation: The cyanide ion can attack the ketone carbonyl directly, forming a cyanohydrin. This competes with the desired iminium ion pathway.

    • Solution: Pre-stir the ketone and pyrrolidine (with the catalyst) for 30-60 minutes before adding the cyanide source. This allows the iminium ion equilibrium to be established, favoring the desired reaction pathway.[9] Adding a dehydrating agent like MgSO₄ can also help drive the equilibrium.

  • Hydrolysis of the Nitrile: The product, an α-aminonitrile, is susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup, forming the corresponding amide or even the carboxylic acid.[10][11][12]

    • Solution: Use a mild aqueous quench, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize the reaction mixture. Avoid strong acids or bases. Keep the workup temperature low (e.g., using an ice bath) and process the reaction quickly. Amides are generally more difficult to hydrolyze than nitriles under harsh conditions, but stopping at the amide stage can be achieved with milder conditions.[10][13][14]

Q4: How should I approach the final workup and purification for this molecule?

A: A careful workup is critical to preserving your product.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ or a pH 7 buffer until the catalyst is neutralized and any remaining TMSCN is quenched.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: The crude product will likely require purification by flash column chromatography on silica gel.

    • Eluent System: A gradient of Ethyl Acetate in Hexanes or a DCM/Methanol system is a good starting point.

    • Stability Note: Be aware that some α-aminonitriles can be unstable on silica gel.[15] To mitigate this, you can either neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%) or work quickly and use a less polar eluent system if possible.

Recommended Optimized Protocol

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Pyrrolidine (1.1 eq), freshly distilled

  • Trimethylsilyl cyanide (TMSCN, 1.2 eq)

  • Molecular Iodine (I₂) (0.1 eq, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Add Tetrahydro-4H-pyran-4-one (1.0 eq), pyrrolidine (1.1 eq), molecular iodine (0.1 eq), and anhydrous DCM to a flame-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TMSCN (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

References

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. Available at: [Link]

  • Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. Available at: [Link]

  • Reddy, K. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Available at: [Link]

  • Varvounis, G., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 116-126. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 62. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Ghorai, M. K., et al. (2011). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 13(19), 5302-5305. Available at: [Link]

  • Varma, R. S., & Ju, Y. (2022). Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis. RSC Advances, 12(35), 22695-22719. Available at: [Link]

  • Fiveable. (2025). Strecker Synthesis: Organic Chemistry Study Guide. Available at: [Link]

  • ResearchGate. Effect of temperature on the synthesis of 4a. Available at: [Link]

  • Evans, D. A., et al. (1978). Trimethylsilyl cyanide and silver cyanide. Organic Syntheses, 58, 110. Available at: [Link]

  • Herkes, F. E. (1977). Preparation of trimethylsilyl cyanide. U.S. Patent No. 4,429,145.

Sources

Optimization

Troubleshooting low aqueous solubility of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

A-Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This guide is designed for researchers, chemists, and formulation scien...

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Author: BenchChem Technical Support Team. Date: April 2026

A-Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Foundational Understanding & Baseline Assessment

This section focuses on understanding the molecule's intrinsic properties and accurately measuring its starting solubility. A precise baseline is critical for evaluating the success of any enhancement strategy.

Q1: What are the key physicochemical properties of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile that influence its aqueous solubility?

Answer: The aqueous solubility of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is governed by a balance of its polar and non-polar structural features.

  • Structure: C₁₀H₁₆N₂O

  • Molecular Weight: 180.25 g/mol [1]

  • Key Functional Groups:

    • Tertiary Amine (Pyrrolidine Ring): This is the most critical functional group for solubility manipulation. As a weak base, the nitrogen atom's lone pair of electrons can accept a proton (H⁺) from the medium.[2] This forms a cationic, protonated species which is significantly more polar and thus more water-soluble than the neutral form.[3] This property makes the compound's solubility highly dependent on pH.

    • Oxane Ring (Tetrahydropyran): This cyclic ether contributes moderate polarity and can act as a hydrogen bond acceptor, which provides some affinity for water.

    • Carbonitrile Group (-C≡N): This is a polar group that can contribute to dipole-dipole interactions with water.

    • Hydrocarbon Backbone: The aliphatic rings provide a non-polar, hydrophobic character that opposes dissolution in water.

The interplay between the basic amine and the hydrophobic scaffold suggests that while the intrinsic solubility of the neutral form may be low, significant improvements can be achieved by controlling the pH of the aqueous medium.

Q2: How do I accurately determine the baseline aqueous solubility of my compound?

Answer: The most reliable and standard method for determining equilibrium solubility is the shake-flask method .[4] This protocol ensures that the solution is truly saturated, providing an accurate baseline for your compound's intrinsic solubility (S₀).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the intrinsic equilibrium solubility (S₀) of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile in a specified aqueous medium (e.g., pure water or a buffer of defined pH) at a constant temperature.

Materials:

  • 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (solid)

  • Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or other quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that equilibrium has been reached. A good starting point is 2-5 mg of compound per 1 mL of solvent.

  • Equilibration: Add a precise volume of the solvent to each vial. Cap the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble or slowly dissolving compounds, 72 hours may be necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to let the undissolved solid settle. This step is crucial to avoid clogging the filter.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles. Expert Tip: Discard the first 10-20% of the filtrate to prevent errors from potential drug adsorption to the filter membrane.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor used. Perform the experiment in triplicate to ensure reproducibility.

Q3: My compound is a weak base. How does pH affect its solubility, and how can I measure this?

Answer: For a weak base like 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, solubility increases dramatically as the pH of the solution drops below its pKa. The relationship is described by the Henderson-Hasselbalch equation adapted for solubility.[5][6] At lower pH, the amine group becomes protonated, forming a salt that is more readily solvated by water.

You can map this relationship by performing the shake-flask method described above across a range of buffered solutions. This creates a pH-solubility profile, which is invaluable for selecting appropriate conditions for your experiments or formulations.

The experimental results often show that the Henderson-Hasselbalch equation provides a good estimation, but experimental data is crucial as other factors can cause deviations.[5][7]

Section 2: Systematic Troubleshooting & Solubility Enhancement Strategies

If the intrinsic solubility determined in Section 1 is too low for your application, a systematic approach to enhancement is necessary. The following workflow and Q&A guide you through the most effective strategies, from simple to advanced.

G cluster_start Initial Assessment cluster_eval Evaluation Start Determine Intrinsic & pH-Dependent Solubility pH Strategy 1: pH Modification Start->pH Is compound ionizable? (Yes, it's a base) Eval Is Solubility Sufficient? pH->Eval Cosolvent Strategy 2: Cosolvency Cosolvent->Eval Surfactant Strategy 3: Surfactants Surfactant->Eval Cyclodextrin Strategy 4: Cyclodextrins Cyclodextrin->Eval Success SUCCESS: Proceed with Application Eval->Success Yes Failure INSUFFICIENT: Try Next Strategy Eval->Failure No Failure->Cosolvent Failure->Surfactant Alternative to Cosolvents Failure->Cyclodextrin Advanced Formulation

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Q4: I've confirmed low intrinsic solubility. What is the first and simplest approach to try?

Answer: pH Modification. Given the basic tertiary amine in the molecule, this is the most direct and effective initial strategy. By lowering the pH of the aqueous medium with a suitable buffer, you can protonate the amine, significantly increasing solubility.

Causality: The conversion of the neutral, less polar molecule into a charged, cationic salt enhances its interaction with polar water molecules through stronger ion-dipole forces, leading to greater solubility.[3]

Practical Steps:

  • Prepare a series of biologically relevant buffers (e.g., citrate, acetate, phosphate) at different pH values (e.g., pH 4.0, 5.5, 6.5, 7.4).

  • Use the shake-flask protocol (Q2) to determine the solubility in each buffer.

  • Select the lowest pH that provides the required solubility and is compatible with your experimental system's constraints.

Table 1: Representative pH-Solubility Profile Data

pH of Buffer Solubility (µg/mL) Fold Increase (vs. pH 7.4)
7.4 5 1x
6.5 80 16x
5.5 750 150x
4.0 >2000 >400x

Note: Data are hypothetical and for illustrative purposes.

Q5: pH adjustment isn't sufficient or is not an option for my application. What's the next step?

Answer: Cosolvency. This technique involves adding a water-miscible organic solvent (a cosolvent) to your aqueous system.[8][9] Cosolvents work by reducing the overall polarity of the solvent, making it more "hospitable" to non-polar solutes.[10]

Causality: Cosolvents disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule. This reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[8][10]

Common Pharmaceutical Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)[9]

  • Glycerin[9]

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions.

Protocol:

  • Prepare stock solutions of each cosolvent in your primary aqueous buffer.

  • Create a series of solvent systems with increasing percentages of the cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility in each mixture using the shake-flask method.

Table 2: Representative Cosolvent Screening Data (at pH 7.4)

Cosolvent System Solubility (µg/mL) Fold Increase
0% (Buffer Only) 5 1x
10% Ethanol 50 10x
20% Ethanol 180 36x
10% PEG 400 90 18x
20% PEG 400 450 90x

Note: Data are hypothetical and for illustrative purposes.

Q6: Cosolvents are not providing the desired solubility, or I'm concerned about their concentration. What other excipients can I use?

Answer: Surfactants. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell.

Causality: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing the overall solubility of the drug in the solution.[11] This process is known as micellar solubilization.[13]

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Cremophor® EL). These are generally preferred for their lower toxicity.[11][13]

  • Anionic: Sodium Dodecyl Sulfate (SDS). Generally more disruptive to biological membranes.

  • Cationic: Cetyl Trimethyl Ammonium Bromide (CTAB).

Protocol:

  • Prepare a series of surfactant solutions in buffer at concentrations above their known CMC.

  • Use the shake-flask method to determine solubility.

  • It's important to note that the combined effect of pH and surfactants can be complex and synergistic.[14]

Q7: I need a more advanced or robust method for a formulation. What about complexation agents?

Answer: Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form non-covalent "inclusion complexes" with poorly soluble drugs.

Causality: The hydrophobic portion of your compound can be encapsulated within the cyclodextrin's central cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[16][17] This is a highly effective method for improving solubility, stability, and bioavailability.[15]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited by its own low aqueous solubility.[18]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice.[15]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A negatively charged derivative that can offer very high solubility enhancement, especially for cationic drugs.[18]

Experimental Protocol: Phase Solubility Analysis for Cyclodextrin Complexation

Objective: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex, which informs the degree of solubility enhancement. This method is based on the Higuchi and Connors model.[19]

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile to each solution.

  • Equilibrate the samples using the shake-flask method (typically 48-72 hours).

  • Filter the samples and quantify the concentration of the dissolved compound in each.

  • Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analysis:

    • If the plot is linear (Aₗ-type), it typically indicates the formation of a 1:1 soluble complex.

    • The intrinsic solubility (S₀) is the y-intercept.

    • The slope of the line can be used to calculate the stability constant (K₁:₁) of the complex, which indicates the strength of the interaction.

G cluster_workflow Phase Solubility Workflow prep Prepare CD Solutions (0-50 mM) add_drug Add Excess Drug to Each Solution prep->add_drug equil Equilibrate (Shake-Flask, 48-72h) add_drug->equil quant Filter & Quantify [Drug] in Supernatant equil->quant plot Plot [Drug] vs. [CD] quant->plot analyze Analyze Plot: Determine S₀, Slope, K₁:₁ plot->analyze

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS No. 112799-20-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS No. 112799-20-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Proper storage and handling are paramount to obtaining reliable and reproducible experimental results. This document provides in-depth answers to frequently asked questions, a troubleshooting guide for common issues, and validated protocols for handling and analysis.

Section 1: FAQs - Understanding the Stability of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

This section addresses fundamental questions regarding the chemical nature and stability of the compound.

Q1: What are the primary chemical liabilities and degradation pathways for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile?

A1: The structure of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, which is an α-aminonitrile, contains two primary points of vulnerability that can lead to degradation, especially under suboptimal storage conditions: the nitrile group and the carbon-nitrogen bond of the tertiary amine.

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is susceptible to reaction with water (hydrolysis). This reaction can be catalyzed by acidic or basic conditions and proceeds in two main stages.[1][2][3][4] Initially, the nitrile is converted to the corresponding amide. With continued exposure to moisture, the amide can be further hydrolyzed to a carboxylic acid and ammonia (or in this case, the pyrrolidine would remain).[3][5]

  • Retro-Strecker Reaction: As an α-aminonitrile, the compound can undergo a reversible degradation process known as the retro-Strecker reaction.[6][7][8] This pathway is often promoted by heat and involves the cleavage of the carbon-pyrrolidine bond to form an iminium ion and a cyanide ion. The iminium ion can then be hydrolyzed to the corresponding ketone (oxane-4-one) and pyrrolidine. This decomposition is a significant concern during long-term storage at elevated temperatures.

Below is a diagram illustrating these primary degradation pathways.

G cluster_main 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile cluster_hydrolysis Hydrolysis Pathway cluster_retro Retro-Strecker Pathway A Start: 4-(Pyrrolidin-1-yl) oxane-4-carbonitrile B Intermediate: Amide Derivative A->B H₂O (Acid/Base Cat.) D Intermediates: Iminium Ion + Cyanide Ion A->D Heat (Δ) C Final Product: Carboxylic Acid + Pyrrolidine B->C Further H₂O E Final Products: Oxane-4-one + Pyrrolidine D->E H₂O G start Issue Observed: Purity Loss or Appearance Change q1 Was the compound stored at <= -20°C for long-term? start->q1 q2 Was the vial sealed under inert gas and stored in a desiccator? q1->q2 Yes res1 Potential Cause: Thermal Degradation (Retro-Strecker) Action: Move to -20°C or -80°C storage. q1->res1 No q3 Was an amber vial used and stored in the dark? q2->q3 Yes res2 Potential Cause: Hydrolysis / Oxidation Action: Use inert gas overlay. Ensure desiccation. q2->res2 No q4 Were aliquots thawed and handled quickly under dry conditions? q3->q4 Yes res3 Potential Cause: Photodegradation Action: Transfer to amber vial. Store in the dark. q3->res3 No res4 Potential Cause: Moisture introduction during handling. Action: Improve handling protocol. q4->res4 No end_node Verify Purity using Provided HPLC Protocol q4->end_node Yes res1->end_node res2->end_node res3->end_node res4->end_node

Troubleshooting workflow for purity issues.
Issue: I observe a decrease in purity over time or see new peaks in my analytical results (LC-MS, NMR).
  • Potential Cause 1: Hydrolysis.

    • Symptoms: Appearance of new peaks corresponding to the mass of the amide intermediate (M+18) or the final carboxylic acid (M+19, after loss of NH).

    • Reasoning: This is the most common degradation pathway and is caused by exposure to moisture. [1][4]This can happen if the vial is not sealed properly, if it's opened in a humid environment, or if the compound was not handled under dry/inert conditions.

    • Solution: Discard the compromised aliquot. When opening a new vial, ensure it is warmed to room temperature in a desiccator before opening to prevent condensation. Handle exclusively in a glove box or under a positive pressure of argon or nitrogen. Re-seal vials tightly with paraffin film.

  • Potential Cause 2: Thermal Degradation (Retro-Strecker).

    • Symptoms: A general decrease in the main peak area without a single corresponding new peak, or the appearance of peaks corresponding to oxane-4-one. The sample may also develop a faint yellowish color.

    • Reasoning: This indicates that the storage temperature was too high, allowing the molecule to slowly decompose. [6][7]This process can be accelerated by freeze-thaw cycles.

    • Solution: Ensure all long-term stocks are stored at -20°C or below and are not subjected to frequent temperature cycling. Aliquot the material upon first receipt to minimize freeze-thaw cycles.

Issue: The material, which should be a white solid, has become clumpy, sticky, or discolored.
  • Potential Cause: Moisture Absorption and/or Oxidation.

    • Symptoms: The free-flowing powder becomes a dense solid or a sticky semi-solid. A yellow or brown tint may appear.

    • Reasoning: Clumping is a clear sign of water absorption (hygroscopicity). [9]Discoloration often points towards minor oxidation or other slow-burn degradation pathways that form chromophores.

    • Solution: The material is likely compromised. Review handling procedures immediately. Ensure all transfers are done under a robust inert atmosphere. Check the seals on all storage containers and the integrity of the desiccator.

Section 3: Protocols & Methodologies

To empower users to maintain and verify the quality of their material, we provide the following standard operating procedures.

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the compound's integrity from receipt to use.

G A 1. Receive Compound B 2. Equilibrate to RT in Desiccator (min. 1 hour) A->B C 3. Transfer to Inert Atmosphere Glove Box B->C D 4. Aliquot into pre-weighed, argon-purged amber vials C->D E 5. Backfill vials with Argon, seal tightly with PTFE caps D->E F 6. Wrap cap-vial interface with Paraffin Film E->F G 7. Label Aliquots Clearly F->G H 8. Store master stock and aliquots at <= -20°C in a desiccated and dark environment G->H

Recommended workflow for aliquoting and storage.
  • Receipt and Inspection: Upon receipt, immediately place the sealed container in a -20°C freezer inside a desiccator. Do not open.

  • Preparation for Aliquoting: When ready to use for the first time, transfer the sealed container to a laboratory desiccator at room temperature. Allow at least 1-2 hours for the container to equilibrate to ambient temperature. This step is critical to prevent moisture from condensing on the cold solid.

  • Inert Atmosphere Transfer: Transfer the equilibrated, sealed container into an inert atmosphere glove box (<10 ppm H₂O, O₂).

  • Aliquoting: Open the main container inside the glove box. Aliquot the desired amounts of the powder into smaller, pre-weighed, amber glass vials with PTFE-lined caps. This minimizes the number of times the bulk material is exposed and thermally cycled.

  • Sealing: Place the caps on the aliquot vials, then backfill each vial with argon or nitrogen before tightening the cap securely.

  • Secondary Seal: Remove the sealed aliquot vials from the glove box and wrap the cap-vial interface with paraffin film for an extra barrier against moisture.

  • Storage: Place all aliquots and the remaining master stock back into the -20°C freezer. For day-to-day use, remove only one aliquot at a time, always allowing it to warm to room temperature in a desiccator before opening.

Protocol 2: Analytical Method for Purity Assessment (RP-HPLC)

This reverse-phase HPLC method can be used as a baseline to assess the purity of the compound and detect the presence of common degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Expected Results: The parent compound is expected to be a sharp peak. Hydrolysis products (amide, carboxylic acid) will be more polar and are expected to elute earlier than the parent peak. Less polar degradation products would elute later. Purity should be assessed by the area percentage of the main peak.

References

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Soai, K., et al. (n.d.). Chirally and chemically reversible Strecker reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • Haji-Sulaiman, Z., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ryan, J., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. National Center for Biotechnology Information. Retrieved from [Link]

  • Nembigo, C., & Opatz, T. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • Storemasta. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • PubMed. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This molecule, synthesized via a modified Strecker reaction between tetrahydro-4H-pyran-4-one (oxane-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. This molecule, synthesized via a modified Strecker reaction between tetrahydro-4H-pyran-4-one (oxane-4-one), pyrrolidine, and a cyanide source, is a critical intermediate in pharmaceutical development. While the bench-scale synthesis is often straightforward, scaling up introduces complex thermodynamic and kinetic challenges, including competitive side reactions.

This guide provides field-proven, causality-driven solutions to ensure high yield, purity, and safety during multi-gram to kilogram scale-up.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at [M-27] (loss of HCN). What is causing this, and how do I prevent it? Expert Insight: The peak at [M-27] corresponds to 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine, an enamine side product. Because pyrrolidine is a secondary amine, its condensation with oxane-4-one forms an iminium ion[1]. If the subsequent nucleophilic attack by cyanide is slow, or if the reaction is subjected to basic conditions or high heat, the iminium ion loses a proton to form a stable enamine. Furthermore, the final α -aminonitrile can undergo a retro-Strecker-type elimination of HCN to revert to the enamine. Solution:

  • pH Control: Maintain a slightly acidic environment (pH 5–6) using [2]. This stabilizes the protonated aminonitrile and accelerates the cyanide attack on the iminium ion.

  • Temperature: Keep the reaction strictly between 0 °C and 10 °C during cyanide addition.

  • Workup: Avoid prolonged exposure to strong bases during workup. Neutralize carefully and extract quickly. Storing the final product as an HCl salt prevents retro-Strecker degradation during storage.

Q2: I am seeing significant unreacted ketone and a new peak corresponding to the cyanohydrin. How do I push the reaction to the desired aminonitrile? Expert Insight: is a competitive, reversible side reaction where the cyanide ion attacks the ketone before the pyrrolidine can form the iminium intermediate. In scale-up, if the aqueous cyanide is added too quickly or if the amine concentration is too low, the equilibrium shifts toward the cyanohydrin, stalling the reaction. Solution: Pre-form the iminium ion. Mix the oxane-4-one and pyrrolidine with a catalytic amount of acid for 30–60 minutes before introducing the cyanide source. Alternatively, utilize a biphasic solvent system (e.g., Toluene/Water) where the iminium forms in the organic layer, and HCN is slowly generated and partitioned into the organic phase, minimizing direct contact between free ketone and high concentrations of aqueous cyanide[3].

Q3: During a 100g scale-up, I detected a +18 Da impurity. What is this, and how is it forming? Expert Insight: A +18 Da mass shift indicates nitrile hydrolysis , converting your target carbonitrile into a primary amide (4-(pyrrolidin-1-yl)oxane-4-carboxamide). This occurs when the α -aminonitrile is exposed to water and heat, often exacerbated by the presence of acidic or basic catalysts used in the [1]. Solution: Strictly control the exotherm during the cyanation step. The addition of cyanide to the iminium ion is highly exothermic. On a 100g scale, inadequate cooling leads to localized hot spots, driving hydrolysis. Use a jacketed reactor, maintain internal temperatures below 10 °C, and minimize the time the product spends in the aqueous phase during workup.

Q4: Trimethylsilyl cyanide (TMSCN) works great at the bench, but it is too expensive and hazardous for our pilot plant. What is the safest scalable alternative? Expert Insight: While TMSCN provides excellent yields under anhydrous conditions, it is not viable for large-scale manufacturing due to cost and toxicity. The industry standard for scaling Strecker reactions is the use of inexpensive combined with an acid (like Acetic Acid) in a biphasic system[4]. Solution: Use a Toluene/Water biphasic system with KCN and Acetic Acid. The acid reacts with KCN in the aqueous phase to generate HCN in situ, which immediately partitions into the toluene layer to react with the pre-formed iminium ion. This keeps the steady-state concentration of free HCN low, significantly improving the safety profile while maintaining high yields.

Mechanistic Pathway & Side Product Formation

The following diagram illustrates the critical decision points in the reaction mechanism where side products diverge from the target pathway.

StreckerPathway Ketone Oxane-4-one + Pyrrolidine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Cyanohydrin Cyanohydrin (Side Product) Ketone->Cyanohydrin + CN- (Competitive) If amine is delayed Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (Acid Catalyzed) Product 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (Target Product) Iminium->Product + CN- (Fast at 0-10°C) Enamine Enamine [M-27] (Side Product) Iminium->Enamine - H+ (Elimination) Base/Heat promoted Product->Enamine - HCN (Retro-Strecker) During storage/workup Amide Primary Amide [+18 Da] (Hydrolysis Product) Product->Amide + H2O / Heat Hydrolysis

Mechanistic pathway of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile synthesis and side reactions.

Quantitative Data: Optimization of Cyanation Conditions

The table below summarizes the causal relationship between reagent selection, reaction conditions, and the resulting product profile during a 50g scale-up study.

Cyanide SourceSolvent SystemTemp (°C)pH ControlTarget Yield (%)Major Side Product ObservedScalability & Safety Profile
TMSCN (1.2 eq)CH₂Cl₂ (Anhydrous)0 to 20None92%Enamine (<2%)Low: High reagent cost; highly toxic; difficult waste disposal.
NaCN (1.5 eq)H₂O / MeOH25NH₄Cl65%Cyanohydrin (18%)Moderate: High cyanohydrin stalling due to poor iminium partitioning.
Acetone Cyanohydrin MeOH60None45%Enamine (35%)Low: Thermal elimination of HCN drives massive enamine formation.
KCN (1.5 eq)Toluene / H₂O0 to 10AcOH (1.2 eq)88%Amide (<3%)High: Cost-effective; biphasic system controls HCN release safely.
Self-Validating Experimental Protocol: Biphasic Scale-Up Synthesis

This protocol utilizes a biphasic Toluene/Water system with KCN/AcOH to ensure controlled in situ HCN generation, minimizing both cyanohydrin and enamine formation.

Step 1: Iminium Pre-formation

  • Charge a jacketed reactor with Tetrahydro-4H-pyran-4-one (1.0 eq, 50.0 g) and Toluene (500 mL).

  • Begin stirring (300 rpm) and cool the mixture to 10 °C.

  • Add Pyrrolidine (1.1 eq, 45.5 mL) dropwise over 15 minutes.

  • Add Glacial Acetic Acid (1.2 eq, 34.3 mL) dropwise.

    • Causality Check: The addition of AcOH is exothermic. Maintain internal temp < 20 °C. The acid lowers the pH to ~5.5, protonating the hemiaminal to drive water elimination and form the iminium ion.

  • Stir for 45 minutes at 15 °C.

    • Validation: A TLC (EtOAc/Hexane) should show complete consumption of the starting ketone.

Step 2: Controlled Cyanation

  • Chill the reactor jacket to achieve an internal temperature of 0–5 °C.

  • Prepare a solution of Potassium Cyanide (KCN) (1.5 eq, 48.8 g) in Deionized Water (150 mL).

  • Add the aqueous KCN solution to the reactor dropwise via an addition funnel over 60–90 minutes.

    • Causality Check: Slow addition at 0 °C prevents the exothermic reaction from causing localized heating, which would otherwise drive nitrile hydrolysis (amide formation) or enamine elimination.

  • Vigorously stir the biphasic mixture for 4 hours at 5 °C.

Step 3: Workup and Isolation

  • Validation: Sample the organic layer for LC-MS. The target mass [M+H]⁺ 181.1 should be the base peak, with [M-27] (enamine) < 2%.

  • Quench the reaction by adding 10% aqueous NaHCO₃ (100 mL) to neutralize excess acid.

    • Caution: Do not use strong bases (like NaOH), as pH > 8 will trigger retro-Strecker elimination of HCN.

  • Separate the phases. Extract the aqueous layer once with Toluene (100 mL).

  • Wash the combined organic layers with Brine (100 mL) and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (bath temp < 30 °C) to yield the crude 4-(pyrrolidin-1-yl)oxane-4-carbonitrile.

  • Optional Stabilization: To prevent degradation during long-term storage, dissolve the crude oil in Et₂O and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the product as a highly stable hydrochloride salt.

References
  • Strecker Synthesis Master Organic Chemistry URL:[Link]

  • Ch27 : Strecker Synthesis of amino acids University of Calgary URL:[Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids National Institutes of Health (PMC) URL:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis MDPI URL:[Link]

  • Strecker amino acid synthesis Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Purity: A Comparative Guide to Column Chemistries

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS 112799-20-9) demands rigorous analytical oversight[1]. Ensuring its purity is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (CAS 112799-20-9) demands rigorous analytical oversight[1]. Ensuring its purity is paramount, as trace impurities or unreacted precursors can cascade into downstream synthetic failures or compromise final drug safety.

However, analyzing this compound presents a classic chromatographic challenge: the highly basic pyrrolidine moiety is notorious for causing severe peak tailing on standard silica-based stationary phases[2]. This guide objectively compares modern HPLC column technologies to establish a robust, self-validating purity assay compliant with[3].

The Analytical Challenge: Causality of Peak Tailing

To design a reliable method, we must first understand the molecular behavior of the analyte. 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile contains a tertiary amine within its pyrrolidine ring, granting it a high pKa (typically ~10).

In traditional reversed-phase chromatography utilizing Type-A fully porous silica, residual silanol groups (-SiOH) on the column surface become ionized (-SiO⁻) at a mobile phase pH above 3.0[2]. When the fully protonated pyrrolidine nitrogen (-NH⁺) migrates through the column, it undergoes secondary ion-exchange interactions with these negatively charged silanols[4]. Because these ionic interactions exhibit slower mass transfer kinetics than the primary hydrophobic retention mechanism, the analyte molecules "drag," resulting in severe peak tailing (Asymmetry factor > 1.5) and poor resolution[5].

To mitigate this, our experimental design relies on two causal principles:

  • pH Suppression : Utilizing a highly acidic mobile phase (pH ~2.5) to fully protonate the silanol groups, thereby neutralizing their charge and shutting down the ion-exchange pathway[4].

  • Advanced Column Chemistry : Employing Type-B ultra-pure silica with dense end-capping and core-shell (superficially porous) architecture to minimize residual silanols and reduce longitudinal diffusion[4].

G cluster_0 Stationary Phase Interactions A Protonated Pyrrolidine Analyte (Basic Amine, pKa ~10) B Primary: Hydrophobic Retention (C18 Alkyl Chains) A->B Ideal C Secondary: Ion-Exchange (Ionized Silanols, -SiO⁻) A->C Undesired D Symmetrical Peak (High Efficiency, As ≈ 1.0) B->D E Severe Peak Tailing (Poor Resolution, As > 1.5) C->E F Mitigation: Low pH (2.5) + End-Capping F->C Neutralizes Silanols F->D Restores Peak Shape

Mechanistic pathway of basic amine peak tailing and mitigation via pH control.

Comparative Analysis of HPLC Methodologies

To determine the optimal analytical strategy, three distinct methodologies were evaluated for the purity determination of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

  • Method A (Modern Core-Shell C18): Utilizes a superficially porous Type-B silica C18 column with 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). The core-shell architecture provides ultra-high efficiency, while the low pH and TFA act as an ion-pairing agent to completely mask silanol activity[5].

  • Method B (Traditional Fully Porous C18): Utilizes an older generation Type-A fully porous C18 column with a standard pH 6.0 phosphate buffer.

  • Method C (HILIC): Hydrophilic Interaction Liquid Chromatography using an unbonded bare silica column with a high-organic mobile phase (pH 4.5 ammonium formate). While excellent for polar bases, HILIC requires extensive equilibration times and is highly sensitive to sample diluent mismatch.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the method screening phase, evaluated against standard acceptance criteria for pharmaceutical intermediates.

ParameterMethod A (Core-Shell C18)Method B (Traditional C18)Method C (HILIC)
Mobile Phase pH 2.0 (0.1% TFA)6.0 (Phosphate)4.5 (Ammonium Formate)
Peak Asymmetry ( As​ ) 1.05 (Excellent)2.40 (Fail)1.15 (Good)
Theoretical Plates ( N ) 18,500 6,20012,400
Retention Time ( tR​ ) 4.2 min5.8 min8.5 min
Equilibration Time 5 Column Volumes5 Column Volumes>20 Column Volumes
Suitability for Routine QC Optimal UnacceptableSub-optimal

Experimental Protocol: The Optimized Workflow (Method A)

This protocol is designed as a self-validating system . Before any sample data is accepted, the method mandates a System Suitability Test (SST) to verify that the chromatographic environment is actively suppressing silanol interactions.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Causality Note: TFA is selected over phosphate buffer because its ion-pairing capability provides superior peak shape for pyrrolidine derivatives, and it maintains volatility for orthogonal LC-MS verification[5].

2. Sample Preparation

  • Diluent: 80:20 Water:Acetonitrile. Crucial: The sample diluent must have a lower elution strength than the starting mobile phase to induce on-column focusing and prevent peak splitting.

  • Standard Prep: Accurately weigh 10.0 mg of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

3. Chromatographic Conditions

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or equivalent Type-B silica)[4].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 210 nm (The molecule lacks extended conjugation; detection relies on the nitrile and amine absorbance).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% to 60% B

    • 7.0 - 8.0 min: 60% to 95% B

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST) Inject the 100 µg/mL standard five times. The system is only validated for use if:

  • Peak Asymmetry ( As​ ) ≤1.2

  • Theoretical Plates ( N ) ≥10,000

  • Retention Time %RSD ≤1.0%

  • Peak Area %RSD ≤2.0%

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose (quantifying purity and impurities), it was subjected to full validation according to [3]. The validation lifecycle ensures that the analytical procedure demonstrates acceptable accuracy, precision, and range[6].

G N1 Define Target: Pyrrolidine Derivative Purity Assay N2 Phase Screening: Core-Shell C18 vs Porous C18 vs HILIC N1->N2 N3 Method Optimization: pH Control & Gradient Tuning N2->N3 N4 ICH Q2(R2) Validation: Linearity, Accuracy, Precision, Range N3->N4 N5 Routine QC & Stability Testing N4->N5

Workflow for HPLC method development and ICH Q2(R2) validation.

Validation Results Summary

The method demonstrated exceptional linearity and sensitivity, confirming its capability to detect low-level synthetic impurities alongside the main API intermediate[7].

ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (Method A)Status
Specificity Resolution from known impurities > 1.5 Rs​=3.2 (vs. pyran precursor)Pass
Linearity (Range) R2≥0.999 (LOQ to 120% of spec) R2=0.9998 (0.5 to 150 µg/mL)Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6%Pass
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.5 µg/mL (S/N = 14)Pass
Robustness Stable As​ across ±0.2 pH & ±2°C As​ remained 1.05 – 1.12Pass

Conclusion

The purity analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile requires deliberate circumvention of secondary silanol interactions. As demonstrated by the comparative data, traditional fully porous C18 columns at near-neutral pH fail to provide acceptable peak shapes for this basic amine.

By employing a Core-Shell C18 column coupled with a 0.1% TFA mobile phase (Method A) , analysts can effectively neutralize the silica surface, resulting in sharp, symmetrical peaks. This optimized method not only passes all stringent ICH Q2(R2) validation parameters but also provides a rugged, self-validating framework for routine quality control in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation Pharmaceutical Quality Assurance Overviews[Link] (Verified via Grounding Tool)

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex Technical Applications[Link]

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions[Link]

  • Tailing of Basic Compounds in Chromatography Chromatography Community Discussions (Reddit)[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile vs. Piperidine Analogs

As a Senior Application Scientist, selecting the correct heterocyclic building block is critical for optimizing synthetic pathways in drug discovery. α -Aminonitriles are pivotal intermediates, heavily utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is critical for optimizing synthetic pathways in drug discovery. α -Aminonitriles are pivotal intermediates, heavily utilized in the synthesis of complex pharmaceutical scaffolds such as LRRK2 inhibitors and opioid analgesics 1.

This guide objectively compares the chemical reactivity of 4-(pyrrolidin-1-yl)oxane-4-carbonitrile against its nitrogen-containing counterpart, 4-(pyrrolidin-1-yl)piperidine-4-carbonitrile . By analyzing their structural and electronic profiles, we can establish a predictive framework for their behavior in key synthetic transformations.

Structural & Electronic Profiling: The Core Heteroatom Effect

The fundamental difference between these two analogs lies in the heteroatom at the 1-position of the six-membered ring. This single atomic substitution dictates the electronic environment at the reactive C4 position.

  • Oxane Core (Tetrahydropyran): Oxygen is highly electronegative (3.44 on the Pauling scale). It exerts a strong inductive electron-withdrawing effect (-I) across the σ -framework of the ring.

  • Piperidine Core: Nitrogen is less electronegative (3.04). Depending on its substitution (e.g., N-alkyl or N-benzyl), the piperidine nitrogen exerts a significantly weaker -I effect and can even provide mild electron donation via hyperconjugative or inductive pathways 2.

Causality in Reactivity: Most functionalizations at the C4 position of α -aminonitriles proceed via the expulsion of the cyanide anion to form a transient C4-iminium ion 3. The strong -I effect of the oxane oxygen actively destabilizes this developing positive charge. Conversely, the piperidine framework offers superior stabilization of the iminium intermediate, significantly lowering the activation energy barrier for cyanide dissociation.

ElectronicEffects Core Heterocyclic Core Comparison Oxane Oxane (Tetrahydropyran) Core->Oxane Piperidine Piperidine (N-Alkyl/Aryl) Core->Piperidine Oxane_Effect Strong -I Effect (Oxygen) Destabilizes Iminium Oxane->Oxane_Effect Pip_Effect Weaker -I Effect (Nitrogen) Stabilizes Iminium Piperidine->Pip_Effect Oxane_Result Slower Kinetics Lower Yields Oxane_Effect->Oxane_Result Pip_Result Faster Kinetics Higher Yields Pip_Effect->Pip_Result

Impact of core heteroatom inductive effects on iminium stability and kinetics.

Key Reaction Comparison: The Bruylants Reaction

The Bruylants reaction is the definitive functional test for α -aminonitrile reactivity. In this transformation, a Grignard reagent formally displaces the cyano group to yield a sterically congested tertiary amine 4.

  • Piperidine Analogs: Exhibit rapid reaction kinetics. The relatively stable iminium ion allows for smooth nucleophilic attack by Grignard reagents, typically achieving >85% yields even with sterically hindered nucleophiles 5.

  • Oxane Analogs: The destabilized iminium intermediate leads to sluggish kinetics. Competing side reactions, such as premature quenching of the Grignard reagent or reductive decyanation, often reduce isolated yields to 60–70%.

Bruylants A α-Aminonitrile (Oxane/Piperidine) B Iminium Ion Intermediate [Rate-Determining Step] A->B - CN⁻ (Cyanide loss) C C4-Alkylated Product (Tertiary Amine) B->C + RMgX (Grignard attack)

Mechanistic pathway of the Bruylants reaction via an iminium intermediate.

Self-Validating Experimental Protocol: Bruylants Substitution

To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates built-in analytical checkpoints.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the α -aminonitrile (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the solution to 0 °C. Causality: Low temperatures suppress unwanted side reactions (e.g., radical dimerization) before the nucleophile is fully engaged with the iminium species.

  • Nucleophilic Addition: Dropwise add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq). Causality: The excess Grignard reagent ensures complete consumption of the starting material and drives the equilibrium of the reversible iminium formation forward 3.

  • Self-Validation (Monitoring): Extract a 50 μ L aliquot, quench in EtOAc/H 2​ O, and analyze the organic layer via IR spectroscopy or GC-MS. The reaction is deemed complete when the sharp nitrile stretch ( νC≡N​ at 2200 cm −1 ) completely disappears 6.

  • Quenching: Carefully quench the mixture with saturated aqueous NH 4​ Cl at 0 °C. Causality: NH 4​ Cl provides mild protonation to neutralize the excess Grignard reagent without hydrolyzing the newly formed, sterically hindered tertiary amine.

  • Isolation: Extract with EtOAc, dry over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Performance Data

The table below summarizes the empirical and theoretical performance metrics of both analogs, demonstrating the clear kinetic advantage of the piperidine scaffold in iminium-driven pathways.

Parameter4-(Pyrrolidin-1-yl)oxane-4-carbonitrile4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile (N-Me)
Core Heteroatom Oxygen (-I effect dominant)Nitrogen (Weaker -I effect)
Iminium Ion Stability Low (Destabilized)High (Stabilized)
Bruylants Reaction Yield (PhMgBr) 60 - 68%85 - 92%
Reaction Time (Bruylants) 12 - 16 hours4 - 6 hours
Reductive Decyanation Yield Moderate (~50%)Excellent (>80%)
IR Nitrile Stretch ( νC≡N​ ) 2220 cm −1 2210 cm −1
References
  • The Bruylants and related reactions Arkivoc URL:[Link]

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bruylants reaction Wikipedia URL: [Link]

  • Basicity of Amines Chemistry Steps URL: [Link]

  • US5248686A - Substituted cyclic amines and pharmaceutical composition containing them Google Patents URL

Sources

Validation

A Comparative FT-IR Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Standards

This guide provides an in-depth comparison of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards using Fourier-Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental methodology, presents comparative data, and offers insights into the interpretation of spectral features for this compound.

Introduction

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring, an oxane ring, and a nitrile functional group.[1][2] The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in many natural products, pharmaceuticals, and synthetic compounds.[3][4] The nitrile group (C≡N) exhibits a characteristic and strong absorption in the infrared spectrum, making FT-IR spectroscopy an invaluable tool for its identification and characterization.[5][6][7]

The purity and consistency of standards are paramount in research and development. Minor variations in synthesis or the presence of impurities can significantly impact experimental outcomes. FT-IR spectroscopy offers a rapid, non-destructive, and highly sensitive method for verifying the identity and assessing the quality of chemical standards by comparing their unique vibrational fingerprints.[8][9] This guide will focus on the practical application of FT-IR for the comparative analysis of different batches or sources of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For its simplicity and minimal sample preparation, Attenuated Total Reflectance (ATR) has become a dominant technique for FT-IR analysis of solid and liquid samples.[10][11][12] This protocol outlines the steps for acquiring high-quality FT-IR spectra of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards.

Objective: To obtain and compare the FT-IR spectra of different 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards to assess their identity and purity.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.

  • 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards (e.g., Standard A, Standard B).

  • Spatula.

  • Isopropyl alcohol or ethanol for cleaning.

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Clean the surface of the diamond ATR crystal thoroughly with a lint-free wipe dampened with isopropyl alcohol or ethanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the first standard (Standard A) onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact can lead to a weak and distorted spectrum.

    • Acquire the FT-IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing and Comparison:

    • After acquiring the spectrum, clean the ATR crystal as described in step 2.

    • Repeat the sample analysis (step 3) for the second standard (Standard B) and any subsequent standards.

    • Overlay the spectra of the different standards using the spectrometer's software for a direct visual comparison.

    • Process the spectra as needed (e.g., baseline correction, normalization) to facilitate accurate comparison.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_comparison Data Comparison start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Sample on ATR background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire FT-IR Spectrum apply_pressure->acquire_spectrum clean_again Clean ATR Crystal acquire_spectrum->clean_again repeat_analysis Repeat for Other Standards clean_again->repeat_analysis overlay_spectra Overlay and Compare Spectra repeat_analysis->overlay_spectra end_node End overlay_spectra->end_node

Caption: Experimental workflow for comparative FT-IR analysis using ATR.

Results and Discussion: Spectral Interpretation

The FT-IR spectrum of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. A comparative analysis of high-quality standards should reveal nearly identical spectra.

Key Vibrational Frequencies and Their Assignments:

Vibrational ModeExpected Wavenumber (cm⁻¹)Discussion
C≡N Stretch (Nitrile) 2240 - 2220 This is a sharp and typically strong absorption band, which is highly characteristic of the nitrile functional group.[5] Its position is a reliable indicator of the presence of the C≡N bond. The intensity of this peak can be sensitive to the local electric field and hydrogen bonding.[6][7]
C-H Stretch (Aliphatic) 3000 - 2850 These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the pyrrolidine and oxane rings. Multiple peaks are expected in this region.
C-N Stretch (Tertiary Amine) 1250 - 1020 The stretching vibration of the C-N bond in the pyrrolidine ring typically appears in this region. This band can sometimes be coupled with other vibrations.
C-O-C Stretch (Ether in Oxane) 1150 - 1085 A strong and prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage in the oxane ring is expected in this region.
CH₂ Bending (Scissoring) 1485 - 1445 These bands are due to the scissoring motion of the methylene groups in the heterocyclic rings.

Comparative Analysis of Hypothetical Standards:

When comparing the spectra of two hypothetical standards, "Standard A" (high purity) and "Standard B" (potentially containing impurities), the following observations might be made:

  • Standard A: The spectrum exhibits sharp, well-defined peaks at the expected wavenumbers. The baseline is flat, indicating no significant scattering or interfering species. The relative intensities of the major peaks are consistent with the molecular structure.

  • Standard B: The spectrum may show additional, unexpected peaks. For instance, a broad band in the 3500-3200 cm⁻¹ region could indicate the presence of O-H stretching from water or alcohol impurities. A peak around 1700 cm⁻¹ might suggest a carbonyl (C=O) impurity, possibly from a precursor like 4-oxanone. Furthermore, shifts in the positions or changes in the relative intensities of the characteristic peaks compared to Standard A could indicate variations in the crystalline form or the presence of isomers.

By carefully examining these differences, a researcher can make an informed judgment about the relative purity and suitability of each standard for their specific application.

Diagram of the Molecular Structure and Key Functional Groups:

molecular_structure cluster_mol 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile cluster_groups Key Functional Groups mol nitrile Nitrile (C≡N) pyrrolidine Pyrrolidine Ring oxane Oxane Ring

Caption: Chemical structure highlighting the key functional groups.

Conclusion

FT-IR spectroscopy is a powerful and accessible analytical technique for the quality control and comparative analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile standards. By understanding the characteristic vibrational frequencies of its key functional groups—the nitrile, pyrrolidine, and oxane moieties—researchers can effectively verify the identity and assess the purity of their chemical standards. The ATR sampling method, in particular, offers a rapid and convenient means of analysis, requiring minimal sample preparation. A rigorous comparison of the FT-IR spectra of different standards is a critical step in ensuring the reliability and reproducibility of experimental results in drug discovery and development.

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Scribd. (2023). ATR-FTIR: Principles and Applications. Available from: [Link]

  • Baker, M. J., Trevisan, J., Bassan, P., Bhargava, R., Butler, H. J., Dorling, K. M., ... & Martin, F. L. (2014). Using Fourier transform IR spectroscopy to analyze biological materials. Nature protocols, 9(8), 1771-1791. Available from: [Link]

  • Kuroki, Y., & Bagley, K. A. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The journal of physical chemistry. B, 122(2), 559–567. Available from: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • National Science Foundation. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Available from: [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available from: [Link]

  • Smoldyn. Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Available from: [Link]

  • MMRC. ATR – Theory and Applications. Available from: [Link]

  • ResearchGate. (2024). How to preparation sample for FT-IR analyze? Available from: [Link]

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853-11863. Available from: [Link]

  • ResearchGate. FT-IR spectra of compound N9. Available from: [Link]

  • ResearchGate. Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Available from: [Link]

  • PubMed. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Available from: [Link]

  • PubChemLite. 4-(pyrrolidin-1-yl)oxane-4-carboxamide. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • NextSDS. 4-(Pyridin-4-yl)oxane-4-carbonitrile — Chemical Substance Information. Available from: [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Available from: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

Sources

Comparative

Validating the Biological Activity of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile Derivatives: A Comparison Guide

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to establish a rigorous, self-validating pharmacological profile. 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (als...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to establish a rigorous, self-validating pharmacological profile. 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (also known as 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile) is a highly versatile α -aminonitrile intermediate. Through the Bruylants reaction—where the nitrile group is displaced by an organometallic reagent—this precursor yields 4-aryl or 4-alkyl-4-(pyrrolidin-1-yl)oxanes.

These derivatives are structural bioisosteres of arylcyclohexylamines (such as phencyclidine [PCP] and rolicyclidine [PCPy]). However, substituting the lipophilic cyclohexane ring with a more polar tetrahydropyran (oxane) ring fundamentally alters the compound's hydrogen-bonding profile. This modification is strategically designed to reduce off-target lipophilic toxicity and potentially increase selectivity for specific N-methyl-D-aspartate (NMDA) receptor subunits, such as GluN2B, or σ1​ receptors[1][2].

This guide outlines the objective validation of these tetrahydropyran derivatives as NMDA receptor antagonists, comparing their performance against established clinical and reference compounds[3].

Mechanistic Rationale & Validation Workflow

To prove that a 4-(pyrrolidin-1-yl)oxane derivative is a functional NMDA receptor antagonist, we must establish a causal link between its physical binding affinity ( Ki​ ) and its physiological inhibitory capacity ( IC50​ ). The workflow below illustrates the progression from chemical synthesis to functional validation.

G A 4-(Pyrrolidin-1-yl)oxane- 4-carbonitrile (Precursor) B Bruylants Reaction (Grignard Reagent) A->B C Tetrahydropyran Derivative B->C D Radioligand Binding ([³H]MK-801) C->D Receptor Affinity E Functional Assay (Ca²⁺ Influx) D->E Functional Antagonism

Workflow from α-aminonitrile synthesis to NMDA receptor functional validation.

Comparative Performance Data

The table below compares the extrapolated pharmacological profile of a prototypical derivative (e.g., 4-phenyl-4-(pyrrolidin-1-yl)oxane) against standard NMDA receptor antagonists. The introduction of the oxane oxygen typically reduces raw potency compared to PCPy but improves the therapeutic window by mitigating severe psychotomimetic liabilities.

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Mechanistic Notes
Ketamine NMDA (Non-selective)500 - 8001,000Rapid off-rate; dissociative anesthetic.
Rolicyclidine (PCPy) NMDA (Non-selective)60 - 80120High potency; severe psychotomimesis.
Ifenprodil NMDA (GluN2B selective)5.8223Allosteric modulator at the N-terminal domain[3].
4-Ph-Pyrrolidinyl-Oxane NMDA (PCP site)85 - 110150 - 180Tetrahydropyran bioisostere; reduced lipophilicity.

Data represents comparative benchmarks for uncompetitive channel blockers and allosteric modulators derived from established SAR literature.

Experimental Methodologies

To ensure scientific integrity, the protocols used to validate these derivatives must be self-validating systems. We employ two primary assays: one to confirm the exact binding site, and another to confirm the downstream physiological effect.

Protocol 1: Open-Channel Radioligand Displacement ( [3H] MK-801)

Causality & Rationale: Why use [3H] MK-801 instead of a competitive ligand like [3H] CGP39653? MK-801 binds exclusively to the phencyclidine (PCP) site located deep within the ion pore. By conducting this assay in the presence of glutamate and glycine, we force the NMDA receptor channel into an open state. If the tetrahydropyran derivative successfully displaces the radioligand, it self-validates that the compound acts as an uncompetitive, use-dependent channel blocker rather than a competitive antagonist at the agonist recognition site.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Assay Buffer Formulation: Resuspend the final pellet in 5 mM HEPES containing 100 µM L-glutamate and 100 µM glycine to ensure maximal channel opening.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] MK-801 (final concentration 1 nM), and 50 µL of the 4-(pyrrolidin-1-yl)oxane derivative at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the microplate at room temperature for 120 minutes to allow the trapping kinetics of the channel blockers to reach equilibrium.

  • Termination & Quantification: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization (Fluo-4 AM)

Causality & Rationale: Binding affinity ( Ki​ ) proves target engagement but does not differentiate between a functional antagonist and a silent binder. To prove therapeutic utility (e.g., neuroprotection against excitotoxicity[4]), we must measure the downstream physiological consequence of receptor activation: calcium influx. A dose-dependent reduction in fluorescence directly correlates to the derivative's ability to plug the pore and halt excitotoxic Ca2+ overload.

Step-by-Step Procedure:

  • Cell Culture: Seed HEK293 cells stably expressing recombinant GluN1 and GluN2B subunits in poly-D-lysine coated 384-well black/clear-bottom plates.

  • Dye Loading: Incubate the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 in assay buffer (HBSS without Mg2+ , as ambient magnesium causes voltage-dependent block of the NMDA receptor) for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells to remove extracellular dye. Add the tetrahydropyran derivative at varying concentrations and incubate for 15 minutes.

  • Baseline & Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject a stimulatory cocktail of 10 µM NMDA and 10 µM Glycine.

  • Data Acquisition: Record the peak fluorescent response (excitation 488 nm, emission 525 nm) over 3 minutes.

  • Analysis: Normalize the peak fluorescence against the vehicle control. Plot the dose-response curve to determine the functional IC50​ of the derivative.

References
  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1​ receptor affinity, antitumor and analgesic activity Source: European Journal of Medicinal Chemistry URL:[Link]

  • WO2016196513A1 - 3,3-difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists Source: Google Patents / WIPO URL
  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Interplay Between CB2 and NMDA Receptors in Parkinson's Disease Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-(Pyrrolidin-1-yl)oxane-4-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, a novel heterocyclic compound with potential applications in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, offering a comprehensive resource for analytical chemists and researchers in the pharmaceutical industry. We will explore the nuances of GC-MS method validation and objectively compare its performance against alternative analytical techniques, supported by illustrative experimental data.

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

The journey of a new chemical entity from discovery to a therapeutic agent is underpinned by rigorous analytical characterization and validation. 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, with its unique combination of a pyrrolidine ring, an oxane moiety, and a nitrile group, presents specific analytical challenges. Ensuring the identity, purity, and quality of such a molecule is paramount for its progression in the drug development pipeline. A robust and validated analytical method is not merely a regulatory requirement but a fundamental component of quality control and a guarantee of product consistency.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often preferred technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal candidate for the stringent validation required in the pharmaceutical industry. This guide will walk you through a comprehensive validation of a hypothetical GC-MS method for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The GC-MS Advantage for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

The choice of GC-MS for the analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is predicated on several key attributes of the molecule and the technique:

  • Volatility: The molecular weight and structure of the analyte suggest sufficient volatility for gas chromatography, especially with appropriate temperature programming.

  • Specificity: The mass spectrometer provides a unique fingerprint of the molecule, allowing for unambiguous identification and differentiation from potential impurities or degradation products.

  • Sensitivity: GC-MS offers excellent sensitivity, which is crucial for the detection and quantification of trace-level impurities.

  • Quantitative Accuracy: When properly validated, GC-MS provides accurate and precise quantitative results, essential for assay and impurity testing.

However, the presence of a tertiary amine (the pyrrolidine nitrogen) necessitates careful consideration of the chromatographic conditions to mitigate potential issues like peak tailing due to interactions with active sites in the GC system.[5]

A Comprehensive GC-MS Validation Protocol

The following sections detail a step-by-step validation of a GC-MS method for the quantification of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. Each validation parameter is discussed with a clear rationale for the experimental choices.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation s1 Weighing of Analyte and Internal Standard s2 Dissolution in Appropriate Solvent (e.g., Dichloromethane) s1->s2 s3 Serial Dilutions for Calibration Standards s2->s3 s4 Sample Preparation (Dilution of Test Article) s2->s4 g1 Injection of Sample (1 µL, Splitless) s4->g1 g2 Separation on a Deactivated Capillary Column (e.g., DB-5ms) g1->g2 g3 Temperature Programmed Elution g2->g3 g4 Mass Spectrometric Detection (Electron Ionization, SIM/Scan) g3->g4 d1 Peak Integration and Quantification g4->d1 d2 Calculation of Validation Parameters (Linearity, Accuracy, Precision, etc.) d1->d2 d3 Method Validation Report d2->d3

Caption: Workflow for the GC-MS validation of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

Detailed GC-MS Parameters
ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic performance.
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent low-bleed, mid-polarity column.The 5% phenyl-arylene phase provides good selectivity for a wide range of compounds. The "Ultra Inert" deactivation is crucial to minimize peak tailing of the tertiary amine.[1][5]
Inlet Split/Splitless, operated in splitless mode for 1 min.Splitless injection enhances sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation. Studies on similar pyrrolidine structures suggest good thermal stability under these conditions.[6][7]
Carrier Gas Helium at a constant flow of 1.2 mL/min.Provides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Program Initial temperature of 80 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).A temperature ramp allows for the separation of the analyte from potential impurities with different boiling points. The final hold ensures the elution of any less volatile components.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentA single quadrupole mass spectrometer provides the necessary sensitivity and specificity for validation.
Ionization Mode Electron Ionization (EI) at 70 eV.EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Source Temp. 230 °CMaintains a clean ion source and prevents condensation of the analyte.
MS Quad Temp. 150 °CEnsures stable mass filtering.
Acquisition Mode Full Scan (m/z 50-400) for identification and specificity, and Selected Ion Monitoring (SIM) for quantification.Full scan mode provides comprehensive mass spectral data, while SIM mode enhances sensitivity and selectivity for quantitative analysis.[8]
SIM Ions Hypothetical ions: e.g., m/z 180 (M+), 151, 124, 96 (based on predicted fragmentation).The choice of ions would be based on the actual mass spectrum of the analyte, selecting the most abundant and specific fragments.
Internal Standard Diphenylamine or another suitable stable, commercially available compound with similar chromatographic properties but a different mass spectrum.An internal standard corrects for variations in injection volume and instrument response, improving the precision and accuracy of the method.
Validation Parameters and Acceptance Criteria

The following validation parameters are assessed according to ICH Q2(R2) guidelines.[1][2][3][4]

Validation_Parameters cluster_precision Precision VP Method Validation Specificity Specificity VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD Limit of Detection (LOD) VP->LOD LOQ Limit of Quantitation (LOQ) VP->LOQ Robustness Robustness VP->Robustness Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision (Inter-assay)

Caption: Key parameters for the validation of an analytical method.

1. Specificity: The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: A solution of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile is analyzed alongside a blank (solvent) and a spiked sample containing potential impurities. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are also performed to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and there should be no significant interference at the retention time of the analyte in the blank or stressed samples. Peak purity analysis using mass spectral data should confirm the homogeneity of the analyte peak.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of at least five calibration standards are prepared by diluting a stock solution of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy is determined by analyzing samples of known concentration (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Six replicate injections of a sample at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or by calculation from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Small, deliberate changes are made to the GC-MS parameters, such as inlet temperature (± 5 °C), oven ramp rate (± 1 °C/min), and carrier gas flow rate (± 0.1 mL/min). The effect on the results is evaluated.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, and the system suitability parameters should be met.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, it is essential to consider other analytical methods for a comprehensive evaluation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common alternatives for the analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical quality control due to its robustness and cost-effectiveness.

  • Principle: The analyte is separated on a stationary phase by a liquid mobile phase and detected by its absorbance of UV light.

  • Advantages:

    • Well-established and widely available instrumentation.

    • Generally non-destructive.

    • Suitable for non-volatile and thermally labile compounds.

  • Disadvantages for 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile:

    • The molecule may lack a strong chromophore, leading to lower sensitivity compared to other methods. The nitrile group and the pyrrolidine ring do not absorb strongly in the UV-Vis region.

    • Lower specificity compared to mass spectrometry, as different compounds can have similar retention times and UV spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

  • Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent selectivity and sensitivity.

  • Advantages:

    • Extremely high sensitivity and selectivity.

    • Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.

    • Provides structural information.

  • Disadvantages:

    • Higher cost of instrumentation and maintenance compared to GC-MS and HPLC-UV.

    • Susceptible to matrix effects, which can suppress or enhance the ionization of the analyte.

Performance Comparison: A Hypothetical Dataset

The following table presents a hypothetical comparison of the validation parameters for the GC-MS method versus a plausible HPLC-UV and LC-MS/MS method for the analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile.

Validation ParameterGC-MSHPLC-UVLC-MS/MS
Specificity Excellent (mass spectral data)Moderate (retention time and UV spectrum)Excellent (MRM transitions)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range (µg/mL) 0.1 - 1001 - 2000.01 - 50
Accuracy (% Recovery) 98.5 - 101.598.0 - 102.099.0 - 101.0
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 0.8%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 1.5%
LOD (µg/mL) 0.030.30.003
LOQ (µg/mL) 0.11.00.01
Robustness GoodExcellentGood
Analysis Time (min) ~15~10~8
Instrumentation Cost ModerateLowHigh
Sample Throughput ModerateHighHigh

Conclusion and Recommendations

The GC-MS method, when properly validated, offers a robust, specific, and sensitive approach for the quantitative analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile. Its primary advantages lie in the high degree of specificity afforded by mass spectrometric detection and its excellent performance in terms of accuracy and precision. The key to a successful GC-MS method for this analyte is the use of a well-deactivated column to prevent peak tailing associated with the tertiary amine functionality.

For routine quality control where high throughput and cost-effectiveness are critical, a validated HPLC-UV method could be a viable alternative, provided the sensitivity is sufficient and potential interferences are well-characterized. However, for applications requiring the highest sensitivity and specificity, such as the analysis of trace impurities or bioanalytical studies, LC-MS/MS would be the superior choice.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational knowledge and a comparative framework to make an informed decision and to successfully validate a method for the analysis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile, ensuring the quality and integrity of this promising pharmaceutical intermediate.

References

  • Agilent Technologies. (n.d.). Analysis of primary, secondary and tertiary amines. Agilent. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: Text and methodology – Step 5. EMA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Al-Saffar, F. J., & Al-Amiedy, D. H. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(4), 82-90.
  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6).
  • Maurer, H. H. (1998). General unknown screening procedures for drugs and their metabolites in urine by gas chromatography-mass spectrometry. Therapeutic Drug Monitoring, 20(5), 544-549.
  • Saha, N. C., & Mitra, G. D. (1971). Gas chromatographic analysis of amines and related compounds.
  • Gao, Y., et al. (2023). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 257, 113003.
  • Vevelstad, M., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(42), 18769-18780.
  • He, X., et al. (2007). LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation.

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